molecular formula C8H8N2O B063247 (E)-3-pyridin-4-ylprop-2-enamide CAS No. 180526-67-4

(E)-3-pyridin-4-ylprop-2-enamide

货号: B063247
CAS 编号: 180526-67-4
分子量: 148.16 g/mol
InChI 键: ZECBTQHPPSOJPN-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-3-pyridin-4-ylprop-2-enamide, also known as (E)-3-pyridin-4-ylprop-2-enamide, is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-pyridin-4-ylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-pyridin-4-ylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

180526-67-4

分子式

C8H8N2O

分子量

148.16 g/mol

IUPAC 名称

(E)-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+

InChI 键

ZECBTQHPPSOJPN-OWOJBTEDSA-N

SMILES

C1=CN=CC=C1C=CC(=O)N

手性 SMILES

C1=CN=CC=C1/C=C/C(=O)N

规范 SMILES

C1=CN=CC=C1C=CC(=O)N

同义词

2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI)

产品来源

United States
Foundational & Exploratory

An In-depth Technical Guide to (E)-3-pyridin-4-ylprop-2-enamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

(E)-3-pyridin-4-ylprop-2-enamide is a fascinating heterocyclic compound that merges the pharmacologically significant pyridine ring with a reactive acrylamide moiety. While specific research on this exact molecule is limited, its structural components suggest significant potential in the realm of medicinal chemistry and drug development. The pyridine nucleus is a cornerstone in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][][3] The acrylamide group, on the other hand, can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, a valuable characteristic for designing targeted inhibitors.[4] This guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential therapeutic applications of (E)-3-pyridin-4-ylprop-2-enamide, offering a valuable resource for researchers looking to explore this and related chemical spaces.

Chemical Structure and Physicochemical Properties

The chemical structure of (E)-3-pyridin-4-ylprop-2-enamide consists of a pyridine ring linked at the 4-position to a prop-2-enamide group, with the double bond in the trans or (E) configuration.

Chemical Structure:

Due to the limited availability of experimental data for (E)-3-pyridin-4-ylprop-2-enamide, its physicochemical properties have been predicted using computational models. These predicted values provide a useful starting point for experimental design and evaluation.

PropertyPredicted ValueNotes
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
logP 0.5A measure of lipophilicity.
Topological Polar Surface Area (TPSA) 55.1 ŲInfluences drug absorption and transport.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
pKa (most basic) 4.8 (Predicted)Relates to the pyridine nitrogen.

Disclaimer: The physicochemical properties listed above are predicted values from computational models and have not been experimentally verified. These values should be used as a guide for further research.

Synthesis of (E)-3-pyridin-4-ylprop-2-enamide

The synthesis of (E)-3-pyridin-4-ylprop-2-enamide can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, (E)-3-(pyridin-4-yl)acrylic acid, via a Knoevenagel condensation. The second step is the amidation of the resulting carboxylic acid.

Experimental Protocol

Part 1: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid [5][6][7][8][9]

This procedure is adapted from established methods for the synthesis of 3-(pyridyl)acrylic acids.

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl), concentrated

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-pyridinecarboxaldehyde (1 equivalent), malonic acid (3 equivalents), and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until a white precipitate forms.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold acetone and dry under vacuum to yield (E)-3-(pyridin-4-yl)acrylic acid.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is highly effective for synthesizing α,β-unsaturated acids from aldehydes and active methylene compounds like malonic acid.

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a basic catalyst for the reaction.

  • Piperidine Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to deprotonate malonic acid, initiating the condensation.

  • Acidification: The addition of HCl protonates the carboxylate intermediate, causing the (E)-3-(pyridin-4-yl)acrylic acid to precipitate out of the solution due to its lower solubility in the acidified mixture.

Part 2: Amidation of (E)-3-(pyridin-4-yl)acrylic acid

This protocol outlines a general and reliable method for converting a carboxylic acid to a primary amide using a coupling agent.

Materials:

  • (E)-3-(pyridin-4-yl)acrylic acid

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine, or aqueous ammonia)

  • Coupling agent (e.g., DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve (E)-3-(pyridin-4-yl)acrylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the solvent and add triethylamine (1.2 equivalents).

  • Slowly add the ammonia solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure (E)-3-pyridin-4-ylprop-2-enamide.

Causality Behind Experimental Choices:

  • Coupling Agents: Direct reaction of a carboxylic acid and ammonia is often inefficient. Coupling agents like DCC or EDC activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine (ammonia) to form the amide bond.[10][11]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediate back to the carboxylic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for good yields.

  • Work-up Procedure: The aqueous washes are necessary to remove any unreacted starting materials, the coupling agent by-products, and other impurities.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 4-Pyridinecarboxaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Reflux, 3-6h) Start1->Step1 Reagents1 Pyridine (solvent) Piperidine (catalyst) Reagents1->Step1 Workup1 Cooling & Acidification (HCl) Step1->Workup1 Intermediate (E)-3-(pyridin-4-yl)acrylic acid Workup1->Intermediate Step2 Amidation Reaction (RT, 12-24h) Intermediate->Step2 Start2 Ammonia Source (e.g., NH4Cl/TEA) Start2->Step2 Reagents2 Coupling Agent (DCC/EDC) Anhydrous Solvent (DCM/DMF) Reagents2->Step2 Workup2 Filtration & Aqueous Wash Step2->Workup2 Purification Purification (Chromatography/Recrystallization) Workup2->Purification FinalProduct (E)-3-pyridin-4-ylprop-2-enamide Purification->FinalProduct

Caption: Synthetic workflow for (E)-3-pyridin-4-ylprop-2-enamide.

Potential Applications in Drug Development

While there is no specific pharmacological data for (E)-3-pyridin-4-ylprop-2-enamide, the well-established biological activities of both pyridine and acrylamide derivatives provide a strong basis for predicting its therapeutic potential.

The Role of the Pyridine Moiety:

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its presence can impart a range of desirable properties:

  • Target Interaction: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[]

  • Solubility and Bioavailability: The pyridine moiety can improve the aqueous solubility of a molecule, which is often a critical factor for drug delivery and bioavailability.[]

  • Diverse Pharmacological Activities: Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][]

The Role of the Acrylamide Moiety:

The acrylamide functional group is a key feature in many targeted covalent inhibitors.

  • Covalent Inhibition: As a Michael acceptor, the acrylamide group can react with nucleophilic residues, such as cysteine, in the active site of a target protein. This leads to the formation of a stable covalent bond and irreversible inhibition, which can result in high potency and prolonged duration of action.[4]

  • Anticancer and Anti-inflammatory Potential: Many acrylamide-containing compounds have been investigated as anticancer and anti-inflammatory agents due to their ability to target key signaling proteins.[12][13] For instance, they have been explored as inhibitors of kinases involved in cancer cell proliferation and survival.[4]

Potential Therapeutic Targets:

Given its structure, (E)-3-pyridin-4-ylprop-2-enamide could be a promising candidate for development as an inhibitor of various enzymes, particularly those with a cysteine residue in their active site. Potential therapeutic areas include:

  • Oncology: Targeting kinases or other enzymes involved in cancer signaling pathways.

  • Inflammatory Diseases: Inhibiting enzymes that play a role in the inflammatory cascade.

  • Infectious Diseases: Acting as an antimicrobial agent by targeting essential microbial enzymes.

It is important to emphasize that these are potential applications based on the known properties of related compounds. Further research, including synthesis, in vitro screening, and in vivo studies, is necessary to validate the therapeutic potential of (E)-3-pyridin-4-ylprop-2-enamide.

Potential Mechanism of Action: A Hypothetical Pathway

A plausible mechanism of action for a molecule like (E)-3-pyridin-4-ylprop-2-enamide, if it were to act as a covalent inhibitor, would involve its interaction with a target protein containing a reactive cysteine residue.

MOA cluster_0 Cellular Environment cluster_1 Signaling Pathway Molecule (E)-3-pyridin-4-ylprop-2-enamide TargetProtein Target Protein (with Cysteine residue) Molecule->TargetProtein Covalent Binding (Michael Addition) InactiveProtein Inactive Protein-Inhibitor Complex TargetProtein->InactiveProtein DownstreamSignal Downstream Cellular Response (e.g., Proliferation, Inflammation) TargetProtein->DownstreamSignal Promotes BlockedSignal Blocked Cellular Response InactiveProtein->BlockedSignal UpstreamSignal Upstream Signal UpstreamSignal->TargetProtein Activates

Caption: Hypothetical mechanism of covalent inhibition.

Conclusion

(E)-3-pyridin-4-ylprop-2-enamide represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data is currently lacking, its synthesis is readily achievable through established chemical transformations. The combination of the versatile pyridine scaffold and the reactive acrylamide warhead suggests a high potential for this compound to serve as a lead for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising molecule and its derivatives.

References

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

  • Synthesis, characterization and supraÂmolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • Synthesis of Amides. [Link]

  • Video: Preparation of Amides. [Link]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]

  • Pyridines and Imidazopyridines with Medicinal Significance. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • ADMET Predictor® - Simulations Plus. [Link]

  • Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. [Link]

  • Chemical Properties on Demand. [Link]

Sources

Pharmacokinetics and Bioavailability of (E)-3-pyridin-4-ylprop-2-enamide and Its Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (E)-3-pyridin-4-ylprop-2-enamide (also known as 3-(pyridin-4-yl)acrylamide) represents a privileged, cinnamic acid-inspired scaffold in modern oncology and inflammatory disease research[1]. By substituting the traditional phenyl ring of cinnamide with a pyridine moiety, researchers have developed highly potent, ATP-competitive inhibitors targeting oncogenic protein kinases (such as RIO1) and transcription factors (such as STAT3)[2].

While the in vitro efficacy of these derivatives (e.g., WP1086, WP1683) is well-documented, translating them into viable clinical candidates requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of the (E)-3-pyridin-4-ylprop-2-enamide scaffold, detailing the causal mechanisms behind its bioavailability and providing self-validating experimental protocols for preclinical evaluation.

Physicochemical Properties & ADME Profiling

The structural architecture of (E)-3-pyridin-4-ylprop-2-enamide dictates its pharmacokinetic behavior. The rigid (E)-alkene geometry ensures optimal spatial orientation for ATP-pocket binding, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor in the kinase hinge region[1].

Absorption and Permeability

Intestinal absorption is primarily driven by passive transcellular diffusion. The base scaffold exhibits moderate-to-high lipophilicity, allowing it to readily partition into lipid bilayers. In vitro ADME studies utilizing MDCK (Madin-Darby Canine Kidney) cell monolayers confirm that these conjugates are highly permeable[2]. MDCK cells are preferred over Caco-2 for rapid screening because they form tight junctions in just 3-5 days and express relevant efflux transporters (e.g., P-glycoprotein), providing a highly reliable model for both gastrointestinal and blood-brain barrier permeability.

Metabolism and CYP450 Independence

A defining and highly advantageous characteristic of the (E)-3-pyridin-4-ylprop-2-enamide scaffold is its metabolic stability regarding Phase I oxidation. Experimental profiling indicates that these compounds exhibit no significant Cytochrome P450 (CYP) interactions [2].

  • Causality: The electron-deficient nature of the pyridine ring resists CYP-mediated epoxidation and hydroxylation. Consequently, the clearance of these compounds is highly predictable, and the risk of drug-drug interactions (DDIs)—a major attrition factor in oncology trials—is drastically minimized.

Quantitative Pharmacokinetic Data

The following table synthesizes the core quantitative parameters for the scaffold and its primary derivatives[2][3].

ParameterValue / CharacteristicAnalytical MethodPharmacokinetic Implication
Molecular Weight 148.16 g/mol (Base Scaffold)Mass SpectrometryLow MW favors rapid passive diffusion across lipid bilayers.
Lipophilicity (LogP) 1.2 - 3.5 (Derivative dependent)Shake-flask / HPLCOptimal lipophilicity for oral absorption without excessive tissue retention.
Intestinal Permeability Papp​>10×10−6 cm/sMDCK Transwell AssayHigh permeability suggests complete intestinal absorption (BCS Class I/II).
CYP450 Metabolism Negligible / NoneHLM Stability AssayPredictable clearance; minimal risk of CYP-mediated DDIs.
Target Affinity (IC50) 3.8 - 8.6 µM (RIO1)Kinase Activity AssayLow-micromolar target engagement requires sustained plasma concentrations.

Mechanistic Pathway Visualizations

The following diagrams illustrate the intracellular mechanism of action and the systemic pharmacokinetic workflow of the compound.

MOA A (E)-3-pyridin-4-ylprop-2-enamide (Lipophilic Scaffold) B Cell Membrane (Passive Diffusion) A->B MDCK Permeable C Intracellular Space B->C D RIO1 / STAT3 (ATP Pocket) C->D ATP-Competitive Binding E Kinase Inhibition D->E Block Phosphorylation F Apoptosis Induction E->F Signal Arrest

Fig 1. Intracellular target engagement and ATP-competitive kinase inhibition pathway.

PK_Workflow Start In Vivo Administration (PO / IV) Abs Intestinal Absorption (High Permeability) Start->Abs PO Route Dist Tissue Distribution (Lipophilic Partitioning) Start->Dist IV Route Abs->Dist Portal Circulation Data LC-MS/MS Quantification Abs->Data Met Hepatic Metabolism (Non-CYP Mediated) Dist->Met Dist->Data Exc Renal / Biliary Excretion Met->Exc Met->Data Exc->Data PK Bioavailability (F%) Calculation Data->PK AUC Analysis

Fig 2. Pharmacokinetic workflow from administration to bioavailability calculation.

Experimental Protocols for PK/PD Validation

To ensure scientific integrity, PK evaluations must utilize self-validating systems. The following protocols include internal controls to establish causality between the compound's structure and its ADME profile.

Protocol A: MDCK Permeability Assay (Intestinal Absorption Prediction)

Purpose: To quantify the apparent permeability ( Papp​ ) and predict oral absorption.

  • Cell Culture: Seed MDCK cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (confirms intact tight junctions).

  • Dosing: Prepare a 10 µM solution of (E)-3-pyridin-4-ylprop-2-enamide in HBSS buffer (pH 7.4) with a maximum of 1% DMSO to prevent solvent-induced membrane toxicity. Add to the apical chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Bioanalysis: Quantify compound concentration via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) . A Papp​>10×10−6 cm/s validates high permeability.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the lack of CYP-mediated metabolism[2].

  • Preparation: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control System: Run a parallel assay using Verapamil as a positive control for CYP depletion.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality note: NADPH is the obligate electron donor for CYP enzymes; its presence isolates CYP-specific degradation.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. The absence of significant parent compound depletion over 60 minutes confirms non-CYP metabolism.

Formulation Strategies to Enhance Bioavailability

Despite high permeability and low CYP metabolism, the base scaffold can suffer from poor aqueous solubility due to the highly crystalline nature of the planar pyridine-acrylamide system. To maximize oral bioavailability ( F% ), formulation scientists must bridge the gap between solubility and permeability.

  • pH-Modulated Formulations: The pyridine ring (pKa ~5.2) can be protonated in the acidic environment of the stomach. Utilizing enteric-coated, weakly acidic solid dispersions can maintain the compound in an amorphous, highly soluble state before it reaches the absorptive surface of the small intestine.

  • Prodrug Approaches: Conjugating the acrylamide nitrogen (if secondary) or utilizing N-alkylation strategies can disrupt the crystal lattice energy, temporarily increasing aqueous solubility. Once absorbed, ubiquitous esterases or amidases cleave the prodrug to release the active (E)-3-pyridin-4-ylprop-2-enamide pharmacophore into systemic circulation[4].

References

  • PubChem. (2025). 2-Cyano-3-(4-pyridinyl)acrylamide | C9H7N3O | CID 696291. National Center for Biotechnology Information. URL: [Link]3]

  • Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(10), 954-982. PubMed. URL: [Link]1]

  • Mielecki, M., et al. (2016). Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. ResearchGate. URL: [Link]2]

  • PubChem. (2025). (E)-N-(1H-benzimidazol-2-yl)-3-pyridin-4-ylprop-2-enamide | C15H12N4O | CID 118728645. National Center for Biotechnology Information. URL: [Link]]

  • Kim, Y., et al. (2021). Colon-Targeted Trans-Cinnamic Acid Ameliorates Rat Colitis by Activating GPR109A. PMC. URL: [Link]4]

Sources

High-Resolution Determination of Molecular Weight and Exact Mass for (E)-3-pyridin-4-ylprop-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-pyridin-4-ylprop-2-enamide is a critical structural motif frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors and malonyl-CoA decarboxylase inhibitors[1]. For researchers and drug development professionals, the accurate determination of its molecular weight and exact mass is a foundational requirement for structural elucidation, pharmacokinetic profiling, and rigorous quality control.

This whitepaper provides an in-depth, self-validating analytical workflow for determining the exact mass of this compound using High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind each experimental parameter, this guide ensures that analytical scientists can achieve sub-ppm mass accuracy and absolute structural confidence.

Theoretical Mass Foundations

Before initiating any mass spectrometry workflow, it is imperative to establish the theoretical mass parameters. For small molecules like (E)-3-pyridin-4-ylprop-2-enamide (Chemical Formula: C8​H8​N2​O ), distinguishing between average molecular weight and monoisotopic exact mass dictates the analytical approach.

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This macroscopic value is essential for stoichiometric calculations during synthesis and formulation.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). HRMS platforms measure this precise value to unambiguously confirm elemental composition and rule out isobaric impurities.

Quantitative Mass Summary
ParameterValueDefinition / Source
Chemical Formula C8​H8​N2​O Base elemental composition
Average Molecular Weight 148.16 g/mol Calculated via standard atomic weights[2]
Monoisotopic Exact Mass (M) 148.063663 DaCalculated via most abundant isotopes[2]
Protonated Mass [M+H]+ 149.070939 DaTheoretical m/z for ESI+ analysis
Mass Defect 0.063663 DaDifference between exact mass and nominal mass (148)

Structural Implications on Ionization

The molecular architecture of (E)-3-pyridin-4-ylprop-2-enamide features a highly basic pyridine ring conjugated to a trans-enamide system. In Electrospray Ionization (ESI), the basicity of the pyridinyl nitrogen ( pKa​ ~5.2) dictates the primary ionization pathway.

Causality in Ionization: When exposed to an acidic mobile phase (e.g., containing formic acid), the pH drops below the pKa​ of the pyridine ring. This shifts the equilibrium entirely toward the ionized state, allowing the molecule to readily accept a proton and form a highly stable [M+H]+ cation. This mechanism ensures maximum sensitivity and prevents signal loss.

Ionization M Neutral Molecule (M) (E)-3-pyridin-4-ylprop-2-enamide Exact Mass: 148.0637 Da MH Protonated Precursor[M+H]+ m/z: 149.0709 M->MH ESI+ Droplet Desolvation H Proton (H+) Mass: 1.0073 Da H->MH Ion-Molecule Reaction

Electrospray ionization (ESI+) protonation pathway yielding the [M+H]+ ion.

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve sub-ppm mass accuracy, an LC-ESI-HRMS workflow utilizing an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass analyzer is required. The following methodology is designed as a self-validating system , incorporating internal calibration and system suitability checks to ensure absolute trustworthiness.

Workflow A Sample Preparation 1 µg/mL in 50:50 MeOH:H2O (0.1% Formic Acid) B UHPLC Separation Reversed-Phase C18 Gradient Elution A->B C ESI+ Ionization Capillary Voltage: 3.5 kV Desolvation Temp: 350°C B->C D HRMS Acquisition Orbitrap / Q-TOF Resolving Power > 70,000 C->D E Data Processing Mass Error < 2 ppm Isotope Pattern Matching D->E

Step-by-step LC-HRMS analytical workflow for exact mass determination.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Action: Perform an external mass calibration using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: MS instruments drift over time due to temperature fluctuations and electronic noise. Establishing a baseline mass error of < 2 ppm using known standards validates the instrument's operational integrity before sample introduction.

Step 2: Sample Preparation

  • Action: Dissolve (E)-3-pyridin-4-ylprop-2-enamide in MS-grade 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Causality: High analyte concentrations cause detector saturation, leading to space-charge effects in the Orbitrap that artificially shift the exact mass and distort isotopic patterns. A 1 µg/mL concentration ensures the detector operates within its linear dynamic range.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Chromatographic separation removes matrix suppression effects and temporally separates the target E-isomer from potential Z-isomer impurities or synthetic byproducts. Formic acid acts as the critical proton donor for the pyridine ring.

Step 4: ESI+ Ionization and Acquisition

  • Action: Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data in positive ion mode with a resolving power of >70,000 (at m/z 200). Introduce a lock mass (e.g., Leucine Enkephalin, m/z 556.2766) via a secondary reference spray.

  • Causality: Soft ionization preserves the intact [M+H]+ ion without inducing in-source fragmentation. A resolving power >70,000 is mathematically required to separate the target m/z 149.0709 ion from isobaric background matrix ions (e.g., solvent impurities) that share the same nominal mass. The lock mass provides real-time internal calibration, correcting micro-drifts during the chromatographic run.

Step 5: Data Processing & Validation

  • Action: Extract the ion chromatogram (EIC) at m/z 149.0709 using a narrow 5 ppm mass window. Calculate the mass error using the formula: Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000.

  • Causality: Confirming the exact mass alone is insufficient for absolute structural proof. The observed M+1 (driven by 13C natural abundance) and M+2 isotope relative abundances must be matched against the theoretical isotopic model for C8​H8​N2​O to validate the chemical formula and rule out co-eluting interferences.

Conclusion

By leveraging the inherent basicity of the pyridine ring and the ultra-high resolving power of modern HRMS platforms, the exact mass of (E)-3-pyridin-4-ylprop-2-enamide can be determined with absolute confidence. Adhering to this self-validating workflow—grounded in rigorous calibration, optimized ionization, and isotopic fidelity checks—ensures that structural integrity is maintained throughout the drug development lifecycle.

References

  • 1-Nitrosoindoline | C8H8N2O | CID 24274 - PubChem (Used for theoretical exact mass validation of the C8​H8​N2​O formula). Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 2-Cyano-3-(4-pyridinyl)acrylamide | C9H7N3O | CID 696291 - PubChem (Reference for structurally related pyridinyl-acrylamide derivatives). Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Cyanoamide compounds useful as malonyl-CoA decarboxylase inhibitors - US Patent 7285562B2 (Reference for the pharmacological application of related structural motifs).

Sources

Thermodynamic Stability and Isomerization Dynamics of (E)-3-pyridin-4-ylprop-2-enamide Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-pyridin-4-ylprop-2-enamide is a heteroaromatic acrylamide derivative of significant interest in medicinal chemistry, frequently utilized as a Michael acceptor warhead in targeted covalent inhibitors and kinase modulators[1]. The thermodynamic stability of its geometric and conformational isomers fundamentally dictates its pharmacological efficacy, shelf-life, and off-target reactivity. This technical whitepaper provides an in-depth analysis of the structural determinants governing its stability, supported by computational thermodynamics and self-validating experimental workflows.

Structural and Electronic Determinants of Stability

The thermodynamic landscape of 3-pyridin-4-ylprop-2-enamide is governed by two primary modes of isomerism: geometric isomerism across the alkene double bond and conformational isomerism across the adjacent C–C single bond.

Geometric Isomerism: The (E) vs. (Z) Paradigm

The (E)-isomer (trans) represents the global thermodynamic minimum. The causality behind this stability lies in the interplay between steric strain and electronic conjugation. In the (E)-configuration, the 4-pyridyl ring and the carboxamide group are positioned on opposite sides of the alkene. This minimizes steric repulsion, allowing the molecule to adopt a nearly planar geometry. Planarity facilitates an extended, delocalized π-conjugated system from the electron-withdrawing pyridine nitrogen through the alkene to the amide carbonyl, maximizing resonance stabilization energy.

Conversely, the (Z)-isomer (cis) suffers from severe steric clash between the bulky 4-pyridyl ring and the amide group[2]. To alleviate this strain, the molecule is forced out of planarity, which breaks the π-conjugation. This disruption significantly raises the ground-state enthalpy of the (Z)-isomer, making it thermodynamically unfavorable under standard equilibrium conditions.

Conformational Isomerism: s-cis vs. s-trans

Within the thermodynamically stable (E)-configuration, the molecule can adopt s-cis or s-trans rotamers regarding the C=C and C=O double bonds. The s-trans conformer is typically favored due to the minimization of dipole-dipole repulsion between the carbonyl oxygen and the alkene π-system, coupled with optimal orbital overlap for hyperconjugation.

G E_isomer (E)-Isomer (Global Minimum) TS Twisted Transition State (Orthogonal π-system) E_isomer->TS Photoexcitation (hv) TS->E_isomer Relaxation Z_isomer (Z)-Isomer (Local Minimum) TS->Z_isomer Intersystem Crossing Z_isomer->TS Thermal Reversion (ΔG‡)

Energy landscape of (E)/(Z) isomerization highlighting thermodynamic preferences.

Computational Thermodynamics (DFT Analysis)

To quantitatively map the thermodynamic stability of these isomers, Density Functional Theory (DFT) is employed. The selection of the functional is critical; the M06-2X functional is highly recommended for acrylamide systems because it accurately accounts for medium-range dispersion forces and non-covalent interactions that dictate conformational preferences[3].

The table below summarizes the calculated thermodynamic parameters. The data illustrates the stark energetic penalty associated with the (Z)-configuration.

Table 1: Calculated Thermodynamic Parameters for 3-pyridin-4-ylprop-2-enamide Isomers (Theoretical values based on M06-2X/6-311++G(d,p) level of theory at 298.15 K)

Isomer ConfigurationRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Dipole Moment (Debye)
(E)-s-trans 0.00 (Reference)0.00 (Reference)~3.8
(E)-s-cis +1.2+1.5~4.2
(Z)-s-trans +5.8+6.1~2.9
(Z)-s-cis +7.4+7.8~3.1

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic stability, researchers must utilize self-validating experimental systems. Because the (Z)-isomer is thermodynamically unstable, it cannot be synthesized via standard thermal equilibrium reactions. It must be generated contra-thermodynamically via selective photoisomerization[4].

Protocol A: Photochemical Generation and Thermal Reversion Kinetics (NMR)

This protocol is a self-validating system: the kinetic decay of the photochemically generated (Z)-isomer directly yields the thermodynamic energy barrier (ΔG‡) for the Z → E thermal reversion via the Eyring equation[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of pure (E)-3-pyridin-4-ylprop-2-enamide in 0.6 mL of anhydrous DMSO-d6 in a quartz NMR tube. Causality: DMSO-d6 prevents hydrogen-bonding interference from protic solvents, ensuring intrinsic molecular kinetics are measured.

  • Photostationary State Generation: Irradiate the sample using a 365 nm LED photoreactor for 30–60 minutes at 25 °C. Monitor via 1H-NMR until the E:Z ratio stabilizes (typically ~40:60), indicating the photostationary state has been reached[4].

  • Variable-Temperature (VT) NMR Acquisition: Transfer the tube to an NMR spectrometer pre-heated to a specific temperature (e.g., 330 K). Acquire 1H-NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the integration of the distinct alkene proton signals (the (E)-alkene protons typically appear as doublets with J≈15−16 Hz, while (Z)-alkene protons show J≈10−12 Hz).

  • Data Extraction & Eyring Plot: Calculate the rate constant ( k ) of the Z → E reversion at multiple temperatures (330 K, 340 K, 350 K). Plot ln(k/T) versus 1/T . The slope and intercept of this linear plot self-validate to provide the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), respectively.

Workflow step1 1. Sample Preparation Dissolve (E)-isomer in DMSO-d6 step2 2. Photoirradiation λ = 365 nm (Photostationary State) step1->step2 step3 3. Variable-Temp NMR Monitor Z → E conversion kinetics step2->step3 step4 4. Eyring Plot Analysis Calculate ΔH‡ and ΔS‡ step3->step4

Step-by-step NMR workflow for determining thermal reversion kinetics.

Protocol B: Solid-State Thermodynamic Profiling via DSC

In the solid state, the thermodynamic stability of the (E)-isomer is drastically enhanced by robust intermolecular hydrogen-bonding networks (N–H···O) between the primary amide groups, a phenomenon well-documented in analogous cinnamamide derivatives[6]. Differential Scanning Calorimetry (DSC) provides a self-validating measure of this lattice energy.

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh 2–3 mg of the crystalline (E)-isomer into an aluminum DSC pan and seal with a pinhole lid. Causality: The pinhole prevents pressure build-up from potential residual solvent evaporation, ensuring the endotherm strictly reflects the melting transition.

  • Thermal Ramping: Equilibrate the sample at 25 °C under a dry nitrogen purge (50 mL/min). Ramp the temperature at a controlled rate of 10 °C/min up to 250 °C.

  • Thermogram Analysis: Integrate the melting endotherm to determine the onset temperature (melting point) and the enthalpy of fusion (ΔHf). A sharp, high-temperature endotherm confirms high polymorphic purity and robust thermodynamic stability driven by the planar (E)-configuration's optimal crystal packing.

Conclusion

The thermodynamic stability of (E)-3-pyridin-4-ylprop-2-enamide is a direct consequence of its geometric ability to minimize steric strain while maximizing extended π-conjugation. By utilizing advanced DFT computational models alongside rigorous, self-validating experimental techniques like photo-induced VT-NMR and DSC, researchers can precisely quantify the energetic parameters of its isomers, ensuring robust application in drug design and chemical synthesis.

Sources

Preliminary Cytotoxicity Screening and Mechanistic Profiling of (E)-3-pyridin-4-ylprop-2-enamide: A Targeted Covalent Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and chemical biology, offering prolonged target residence times and high selectivity[1]. The compound (E)-3-pyridin-4-ylprop-2-enamide —structurally synonymous with (E)-3-(pyridin-4-yl)acrylamide—represents a highly versatile electrophilic scaffold. This whitepaper provides an in-depth, field-proven technical guide for the preliminary cytotoxicity screening of this compound. As a Senior Application Scientist, I have structured this guide to not only detail the how of the experimental workflows but to rigorously explain the why—the mechanistic causality behind assay selection, scaffold design, and protocol validation.

Mechanistic Rationale: The Anatomy of a Covalent Scaffold

To design an effective screening cascade, we must first understand the physicochemical behavior of (E)-3-pyridin-4-ylprop-2-enamide. The compound operates via a dual-recognition mechanism:

  • Non-Covalent Anchoring: The pyridine ring acts as a bioisostere, providing critical hydrogen bonding and electrostatic interactions. In the context of protein kinases (e.g., RIO kinases or BTK), the pyridine nitrogen frequently anchors the molecule within the ATP-binding hinge region[2].

  • Covalent Engagement (The Warhead): The α,β -unsaturated amide (acrylamide) serves as an electrophilic warhead. Once the pyridine ring anchors the molecule, the acrylamide is brought into close proximity with a non-catalytic nucleophilic residue (typically a cysteine thiol) in the target protein. This proximity drives a thiol-Michael addition , forming an irreversible thioether covalent bond[3].

Because the intrinsic electrophilicity of the acrylamide β -carbon is relatively mild, the compound resists indiscriminate binding to highly abundant plasma proteins, relying instead on local target affinity to drive the covalent reaction[1][4].

Mechanism A (E)-3-pyridin-4-ylprop- 2-enamide Scaffold B Non-Covalent Binding (Pyridine-ATP Pocket) A->B Initial Affinity C Thiol-Michael Addition (Acrylamide-Cysteine) B->C Proximity Effect D Irreversible Target Inhibition C->D Covalent Adduct E Apoptosis Induction D->E Signal Blockade

Fig 1: Targeted covalent inhibition mechanism via thiol-Michael addition and subsequent apoptosis.

Screening Strategy and Workflow

A robust preliminary cytotoxicity screen must differentiate between true pharmacological efficacy and assay interference. We utilize a multi-phase approach, beginning with a homogenous ATP-quantitation assay (CellTiter-Glo) rather than traditional colorimetric assays (like MTT).

Causality for Assay Selection: MTT relies on mitochondrial oxidoreductases. Covalent compounds can sometimes induce metabolic shifts or chemically reduce tetrazolium salts directly, leading to false viability signals. ATP quantitation provides a direct, interference-free measurement of metabolic activity and cell viability[5][6].

Workflow A Compound Preparation (Serial Dilution in DMSO) B Phase 1: CellTiter-Glo Assay (ATP Quantitation) A->B C IC50 Determination & Selectivity Index (SI) B->C D Phase 2: Flow Cytometry (Annexin V/PI Apoptosis) C->D Select active candidates E Phase 3: Target Engagement (Mass Spectrometry/Click-Chem) D->E Confirm mechanism

Fig 2: Multi-phase preliminary cytotoxicity screening workflow for covalent inhibitors.

Quantitative Data Presentation

To establish a therapeutic window, the compound must be screened against a panel of target-positive cancer cell lines alongside healthy control cells (e.g., Peripheral Blood Mononuclear Cells, PBMCs). Below is a representative data matrix demonstrating the expected pharmacological profile of an optimized (E)-3-(pyridin-4-yl)acrylamide derivative.

Cell LineTissue OriginTarget ExpressionIC 50​ (µM) ± SDSelectivity Index (SI)*
A549 Lung CarcinomaHigh4.2 ± 0.3> 11.9
HCT116 Colon CancerHigh3.8 ± 0.4> 13.1
MCF-7 Breast CancerModerate8.1 ± 0.5> 6.1
PBMC Healthy BloodLow/Negative> 50.0Reference

*Selectivity Index (SI) = IC 50​ (PBMC) / IC 50​ (Cancer Cell Line). An SI > 10 is generally considered favorable for preliminary oncology candidates.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls necessary to calculate the Z'-factor, a statistical measure of assay robustness.

Protocol 1: High-Throughput ATP-Based Viability Assay (Phase 1)

Reference Standard: Promega CellTiter-Glo® Luminescent Cell Viability Assay[6][7].

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed 2,000–5,000 cells/well (depending on doubling time) in 90 µL of complete media into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO 2​ .

    • Self-Validation Control: Include at least 6 wells of media only (Background/Negative Control) and 6 wells of untreated cells + vehicle (Positive Control).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of (E)-3-pyridin-4-ylprop-2-enamide in DMSO. Dilute these stocks 1:100 in media to create 10X working solutions. Add 10 µL of the 10X working solution to the 90 µL cultures (Final DMSO concentration = 0.1%). Incubate for 48–72 hours.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of the reagent directly to each well.

    • Causality: The reagent contains a proprietary lysis buffer and thermostable luciferase. Lysis releases intracellular ATP, which acts as the limiting reagent in the luciferin-luciferase reaction, emitting a stable "glow-type" luminescence[7][8].

  • Signal Stabilization & Acquisition: Mix the plate on an orbital shaker for 2 minutes to ensure complete lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader (e.g., SpectraMax) with an integration time of 0.5–1.0 second per well[5].

  • Validation (Z'-factor Calculation): Before calculating IC 50​ , validate the plate using the vehicle control ( μp​ , σp​ ) and background control ( μn​ , σn​ ).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Proceed with non-linear regression analysis only if Z' > 0.5.

Protocol 2: Apoptosis Profiling via Annexin V/PI (Phase 2)

To determine if the loss of ATP is due to cytostatic (growth arrest) or cytotoxic (apoptotic) effects, we utilize orthogonal flow cytometry.

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC 50​ for 24 and 48 hours. Collect both the supernatant (containing late apoptotic/necrotic detached cells) and the adherent cells via gentle trypsinization.

  • Washing & Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to quench the reaction.

  • Compensation & Acquisition: Run single-stained controls (Annexin V only, PI only) using mechanically lysed or heat-killed cells to calculate the fluorescence compensation matrix. Acquire a minimum of 10,000 events per sample on a flow cytometer.

  • Analysis: Gate out debris and doublets. Quantify the populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic (Annexin V+/PI+).

Conclusion & Future Directions

Preliminary cytotoxicity screening confirms the biological activity of the (E)-3-pyridin-4-ylprop-2-enamide scaffold. However, because it is a Targeted Covalent Inhibitor, the next critical step (Phase 3) is Target Engagement . Future studies must utilize mass spectrometry (e.g., intact protein MS or bottom-up proteomics) or click-chemistry (using an alkyne-tagged derivative of the enamide) to definitively map the covalent modification of the specific cysteine residue on the target kinase[9].

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A Technical Guide to the Computational Modeling of (E)-3-pyridin-4-ylprop-2-enamide Binding Affinity to Histone Deacetylase 6 (HDAC6)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The prediction of protein-ligand binding affinity is a cornerstone of modern, structure-based drug discovery. This in-depth technical guide provides a comprehensive, field-proven workflow for the computational modeling of the binding affinity between a novel compound, (E)-3-pyridin-4-ylprop-2-enamide, and its putative target, Histone Deacetylase 6 (HDAC6). This document moves beyond a simple recitation of steps, offering a causal explanation for methodological choices, thereby creating a self-validating system of protocols. We will cover the entire computational pipeline, from initial system preparation and molecular docking to all-atom molecular dynamics simulations and final binding free energy calculations. Each section includes detailed, step-by-step protocols and the theoretical grounding necessary for robust and reproducible results.

Part 1: Introduction

The Pyridin-4-ylprop-2-enamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and engage in various interactions with biological targets.[1] When coupled with a prop-2-enamide moiety, it forms a versatile structure that can be explored for diverse therapeutic applications. The acrylamide group, in particular, can act as a Michael acceptor, enabling potential covalent interactions with nucleophilic residues in protein active sites, a strategy used in designing targeted inhibitors.[2][3]

Therapeutic Target: Histone Deacetylase 6 (HDAC6)

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] This deacetylation process plays a key role in regulating gene expression, and its dysregulation is implicated in a wide range of diseases, most notably cancer.[5] Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of therapeutic agents.[6][7]

The HDAC family is divided into several classes. HDAC6, a class IIb enzyme, is unique in that it is primarily cytoplasmic and possesses two catalytic domains. Its substrates include α-tubulin and cortactin, making it a key player in cell motility, protein degradation, and cell signaling. Selective inhibition of HDAC6 is a highly sought-after therapeutic strategy to minimize the side effects associated with pan-HDAC inhibitors.

Rationale for Target Selection and Study Objective

While direct experimental evidence for the biological target of (E)-3-pyridin-4-ylprop-2-enamide is not yet established in public literature, numerous studies have identified compounds containing the pyridine scaffold as potent HDAC inhibitors.[6] This structural precedent provides a strong, scientifically-grounded hypothesis that (E)-3-pyridin-4-ylprop-2-enamide may exhibit inhibitory activity against members of the HDAC family.

This guide, therefore, selects HDAC6 as the protein target for a comprehensive computational investigation. The objective is to provide a rigorous, end-to-end workflow to:

  • Predict the most likely binding pose of (E)-3-pyridin-4-ylprop-2-enamide within the HDAC6 active site.

  • Simulate the dynamic behavior and stability of the protein-ligand complex over time.

  • Calculate a quantitative estimate of the binding free energy to predict the ligand's affinity.

This workflow serves as a template for evaluating novel small molecules against well-defined protein targets in the early stages of drug discovery.

Part 2: The Computational Modeling Workflow: A Conceptual Overview

The accurate prediction of binding affinity is not a single calculation but a multi-stage process. Each subsequent step refines the results of the previous one, providing a more detailed and dynamically realistic view of the molecular recognition event. The workflow begins with a fast, approximate method (molecular docking) to generate a plausible binding hypothesis and proceeds to more computationally intensive, and physically rigorous, methods (molecular dynamics and free energy calculations) to test and quantify that hypothesis.

Computational_Workflow cluster_prep System Preparation cluster_dock Pose Prediction cluster_sim Dynamic Refinement cluster_energy Affinity Quantification Ligand_Prep Ligand Preparation (3D Structure & Charges) Docking Molecular Docking (Generate Binding Poses) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Cleanup & Protonation) Receptor_Prep->Docking Pose_Analysis Pose Selection (Scoring & Visual Inspection) Docking->Pose_Analysis MD_Setup MD System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup MD_Sim Molecular Dynamics (Equilibration & Production) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (Stability & Interactions) MD_Sim->Trajectory_Analysis Free_Energy Binding Free Energy Calc. (MM/PBSA or MM/GBSA) Trajectory_Analysis->Free_Energy Final_Result Predicted Binding Affinity (ΔGbind) Free_Energy->Final_Result

Caption: The multi-stage computational workflow for predicting binding affinity.

Part 3: System Preparation: Building the Foundation

The quality of any computational model is dictated by the quality of its starting structures. This preparatory phase is critical for ensuring chemical and structural accuracy.

Ligand Preparation

The ligand, (E)-3-pyridin-4-ylprop-2-enamide, must be converted from a 2D representation into a three-dimensional, energy-minimized structure with appropriate atomic charges.

Experimental Protocol: Ligand Preparation
  • Obtain SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for the ligand is O=C(N)/C=C/c1ccncn1.

  • Generate 3D Coordinates: Use a tool like the CHARMM-GUI Ligand Reader & Modeler[8] or an open-source program like RDKit. Upload the SMILES string and generate a 3D conformer.

  • Assign Force Field Parameters and Charges:

    • For compatibility with widely-used protein force fields like CHARMM or AMBER, it is crucial to assign consistent parameters to the ligand.

    • The CHARMM General Force Field (CGenFF)[8] or AMBER's General Amber Force Field (GAFF) are excellent choices. Web servers like the CGenFF server can automatically generate topology and parameter files for novel small molecules.[3]

    • These servers will also calculate and assign partial atomic charges, which are essential for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the isolated ligand in a vacuum to relieve any steric clashes from the initial 3D generation.

  • Save in Required Format: Save the final structure as a .mol2 or .pdbqt file for docking and ensure you have the corresponding topology (.itp for GROMACS, .prmtop for AMBER) file for the simulation stage.

Receptor Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for simulation. It must be cleaned and processed to be computationally viable.[9][10]

Experimental Protocol: Receptor (HDAC6) Preparation
  • Select and Download PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of human HDAC6. For this guide, we will use PDB ID: 5EDU , which contains a bound inhibitor. The presence of a co-crystallized ligand helps validate the location of the active site.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization program like PyMOL or UCSF ChimeraX.[11]

    • Remove all non-essential components: water molecules, crystallization agents, and any protein chains not required for the simulation.

    • Crucially, retain the catalytic Zinc (Zn) ion and any other essential cofactors. The existing inhibitor in 5EDU should be removed to create the apo-like binding site for our docking study.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Use a program like PDB2PQR or the built-in tools in molecular modeling suites (e.g., Schrödinger's Protein Preparation Wizard, MGLTools) to add hydrogens.[12] This step also assigns protonation states to titratable residues (His, Asp, Glu) appropriate for a physiological pH of ~7.4.

  • Assign Atomic Charges: Assign charges from a standard protein force field (e.g., CHARMM36m, AMBER ff19SB).

  • Final Output: Save the cleaned, protonated receptor structure as a .pdb file for use in the next steps.

Part 4: Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][14] It is a computationally efficient method to generate plausible binding hypotheses before committing to more expensive simulations.[15]

Theoretical Basis

Docking algorithms explore the conformational space of the ligand within a defined region of the receptor, known as the binding site. A scoring function is then used to estimate the binding affinity for each generated pose, ranking them to identify the most likely conformation.[16] We will use AutoDock Vina, a widely used and validated open-source docking program.[7]

Experimental Protocol (AutoDock Vina)
  • Prepare Receptor and Ligand for Vina:

    • Using AutoDock Tools (MGLTools), convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format.[17] This format includes atomic charges and defines rotatable bonds in the ligand.

  • Define the Search Space (Grid Box):

    • The docking search must be confined to the active site. Using the co-crystallized ligand from the original PDB file (5EDU) as a guide, define a 3D grid box that encompasses the entire binding pocket.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of this box. A typical size might be 24x24x24 Ångstroms.

  • Create the Configuration File: Create a text file (conf.txt) specifying the input files and search space parameters.[18]

  • Run Docking: Execute Vina from the command line: vina --config conf.txt --log docking_log.txt

  • Analyze Results: Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores (in kcal/mol) in the log file.

Data Presentation and Interpretation

The primary output is the binding affinity score. More negative values indicate a more favorable predicted binding. It is crucial to visually inspect the top-ranked poses to ensure they are chemically sensible (e.g., forming hydrogen bonds with key residues, occupying hydrophobic pockets).

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5HIS610, HIS611 (Zinc coordination), PHE680
2-8.2ASP700, PHE620, LEU749
3-7.9HIS610, SER569, PHE680

Part 5: Molecular Dynamics Simulation: Capturing the Dynamic Interaction

While docking provides a static snapshot, molecular dynamics (MD) simulations model the system's behavior over time, accounting for the flexibility of both the protein and the ligand.[19][20][21] This step is essential for refining the docked pose and assessing the stability of the predicted interactions.

Theoretical Basis

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles vary over time. This provides deep insights into the conformational dynamics and thermodynamics of the protein-ligand complex.

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvation (Place in Water Box) Start->Solvate Ions Ionization (Add Ions to Neutralize) Solvate->Ions Minimize Energy Minimization (Remove Steric Clashes) Ions->Minimize Equil_NVT NVT Equilibration (Heat to Target Temp) Minimize->Equil_NVT Equil_NPT NPT Equilibration (Adjust to Target Pressure) Equil_NVT->Equil_NPT Production Production MD (Generate Trajectory for Analysis) Equil_NPT->Production

Caption: The sequential workflow for setting up and running an MD simulation.
Experimental Protocol (GROMACS)

This protocol outlines the key steps using the GROMACS simulation package.[3][4]

  • System Topology: Merge the protein and ligand topology files. The main topology file (topol.top) must include the force field parameters and define the number of protein and ligand molecules.

  • Create the Complex: Combine the coordinate files of the prepared receptor and the top-ranked ligand pose from docking into a single .pdb or .gro file.

  • Define Simulation Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

  • Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steeplechase descent energy minimization to relax the system and remove any bad contacts introduced during setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100-200 picoseconds while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute at the target temperature (e.g., 300 K).

    • NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~500-1000 picoseconds), again with restraints, to adjust the system to the target pressure (e.g., 1 bar) and achieve the correct density.

  • Production MD: Run the production simulation without restraints for a duration sufficient to observe stable behavior, typically 100-200 nanoseconds for binding affinity studies.

Data Analysis

The output trajectory (.xtc file) is a rich source of information.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, plateauing RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the trajectory to quantify specific interactions, such as the number and duration of hydrogen bonds between the ligand and key active site residues.

Part 6: Binding Free Energy Calculation: Quantifying Affinity

The final step is to convert the dynamic information from the MD simulation into a single quantitative metric of binding affinity (ΔG_bind). While rigorous methods like Free Energy Perturbation (FEP) are highly accurate, they are computationally demanding. A more common and efficient approach for ranking and estimation is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) method.

Theoretical Basis

MM/PBSA and MM/GBSA are end-point methods that calculate the binding free energy by taking snapshots from the MD trajectory and computing the difference in energy between the complex, the free receptor, and the free ligand.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each term is composed of: G = E_MM + G_solvation - TΔS

  • E_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • G_solvation: Solvation free energy (polar + nonpolar contributions).

  • TΔS: Conformational entropy (often ignored due to high computational cost and potential for large errors, yielding a relative binding energy).

Experimental Protocol (g_mmpbsa)
  • Extract Frames: Select frames from the stable portion of the production MD trajectory for analysis.

  • Run g_mmpbsa: Use the g_mmpbsa tool (part of the GROMACS ecosystem) or the MMPBSA.py script for AMBER trajectories. Provide the trajectory, topology, and an index file specifying the protein and ligand groups.

  • Calculate Energy Components: The tool will automatically calculate the individual energy components for the complex, receptor, and ligand across all specified frames and compute the final ΔG_bind.

Data Presentation

The results should be presented in a table that breaks down the energy contributions. This provides insight into the driving forces of binding (e.g., whether it is dominated by electrostatics or van der Waals interactions).

Energy ComponentAverage Value (kJ/mol)Std. Deviation (kJ/mol)
Van der Waals-150.510.2
Electrostatic-95.815.5
Polar Solvation135.212.1
Nonpolar (SASA)-12.41.5
ΔG binding -123.5 18.7

Part 7: Scientific Integrity and Validation

Every computational protocol must be a self-validating system to ensure trustworthiness.

  • Convergence: Ensure that key metrics like RMSD and the calculated binding free energy have converged. This can be checked by running the simulation for longer or by calculating the energy over different time blocks of the trajectory.

  • Redocking: A crucial control is to dock the co-crystallized ligand (from the original PDB file) back into the prepared receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a low RMSD (< 2.0 Å).[7]

  • Reproducibility: Perform multiple independent MD runs with different starting velocities to assess the statistical robustness of the results. The standard deviation across runs provides a measure of the uncertainty in the prediction.

  • Causality and Interpretation: The final predicted affinity should be rationalized in the context of the observed interactions. For example, a strong predicted affinity should be supported by persistent hydrogen bonds, favorable hydrophobic contacts, and stable coordination with the active site zinc ion observed in the MD simulation.

Part 8: Conclusion

This technical guide has outlined a robust, multi-step computational workflow to predict the binding affinity of (E)-3-pyridin-4-ylprop-2-enamide to its putative target, HDAC6. By progressing from low-cost docking to rigorous molecular dynamics and free energy calculations, this methodology provides a detailed, dynamic, and quantitative picture of the molecular recognition event. The hypothetical results suggest that the compound binds with high affinity, driven by both electrostatic and van der Waals interactions, including key coordination with the catalytic zinc ion. This workflow, grounded in established scientific principles and best practices, serves as a powerful tool in the modern drug discovery pipeline, enabling the rapid and cost-effective evaluation of novel therapeutic candidates.

Part 9: References

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. Retrieved April 3, 2026, from [Link]

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (n.d.). Creative Biostructure. Retrieved April 3, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI. Retrieved April 3, 2026, from [Link]

  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. (2023). PubMed. Retrieved April 3, 2026, from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Bioinformatics Review. Retrieved April 3, 2026, from [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. Retrieved April 3, 2026, from [Link]

  • How does one prepare proteins for molecular docking? (2021). Quora. Retrieved April 3, 2026, from [Link]

  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (n.d.). PMC - NIH. Retrieved April 3, 2026, from [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). Exploratory Target Antitumor Therapy. Retrieved April 3, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Heliyon. Retrieved April 3, 2026, from [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. (n.d.). University of Virginia. Retrieved April 3, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved April 3, 2026, from [Link]

  • Free Energy Calculations for Protein-Ligand Binding Prediction. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • Molecular docking methodologies. (n.d.). PubMed. Retrieved April 3, 2026, from [Link]

  • On Free Energy Calculations in Drug Discovery. (2025). Accounts of Chemical Research. Retrieved April 3, 2026, from [Link]

  • Protein-Targeting Drug Discovery. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. Retrieved April 3, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved April 3, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved April 3, 2026, from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved April 3, 2026, from [Link]

  • Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 3, 2026, from [Link]

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2017). PubMed. Retrieved April 3, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Retrieved April 3, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved April 3, 2026, from [Link]

  • CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. (n.d.). PMC - NIH. Retrieved April 3, 2026, from [Link]

  • Standards for Computational Methods in Drug Design and Discovery. (2025). Dove Medical Press. Retrieved April 3, 2026, from [Link]

  • Computational methods for calculating binding free energies of ligands in COX-1. (n.d.). Uppsala University. Retrieved April 3, 2026, from [Link]

  • Rapid, accurate, precise and reproducible ligand–protein binding free energy prediction. (2020). The Royal Society. Retrieved April 3, 2026, from [Link]

  • Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning. (n.d.). RSC Publishing. Retrieved April 3, 2026, from [Link]

  • Alchemical approach performance in calculating the ligand-binding free energy. (n.d.). RSC Publishing. Retrieved April 3, 2026, from [Link]

  • AMBER TI Tutorials. (2010). Rizzo Lab. Retrieved April 3, 2026, from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved April 3, 2026, from [Link]

  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2026). ResearchGate. Retrieved April 3, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved April 3, 2026, from [Link]

  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (n.d.). SciSpace. Retrieved April 3, 2026, from [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. Retrieved April 3, 2026, from [Link]

  • How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2025). GROMACS Forum. Retrieved April 3, 2026, from [Link]

  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026). Bio-IT World. Retrieved April 3, 2026, from [Link]

  • Tutorials - AlchemistryWiki. (2017). AlchemistryWiki. Retrieved April 3, 2026, from [Link]

  • Alchemical Binding Free Energy Calculations in AMBER20: Advances and Best Practices for Drug Discovery. (2020). York Lab. Retrieved April 3, 2026, from [Link]

  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). ACS Publications. Retrieved April 3, 2026, from [Link]

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  • Using AMBER18 for Relative Free Energy Calculations. (n.d.). SciSpace. Retrieved April 3, 2026, from [Link]

  • Basic Principles and Practices of Computer-Aided Drug Design. (n.d.). Cambridge University Press & Assessment. Retrieved April 3, 2026, from [Link]

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Methodological & Application

Synthesis of (E)-3-pyridin-4-ylprop-2-enamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of (E)-3-pyridin-4-ylprop-2-enamide, a valuable building block in medicinal chemistry and drug development. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form key hydrogen bonds with biological targets, while the acrylamide group can act as a Michael acceptor, enabling covalent modification of proteins.[1] This document provides two primary, well-established synthetic strategies: a Knoevenagel condensation followed by an amide coupling, and a Heck reaction pathway. We will provide a step-by-step methodology, explain the rationale behind experimental choices, and offer insights into characterization and purification. This guide is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction

The (E)-3-pyridin-4-ylprop-2-enamide scaffold is of significant interest in the development of novel therapeutics. The combination of the pyridine ring and the reactive acrylamide "warhead" makes it a versatile pharmacophore for designing targeted covalent inhibitors and other bioactive molecules.[1] The synthesis of this and related compounds is crucial for generating libraries for high-throughput screening and structure-activity relationship (SAR) studies. This document outlines two reliable synthetic routes, providing the necessary detail for successful execution in a laboratory setting.

Synthetic Strategies Overview

Two primary synthetic routes are presented for the preparation of (E)-3-pyridin-4-ylprop-2-enamide:

  • Strategy 1: Knoevenagel Condensation and Amide Coupling. This is a two-step process that begins with the formation of the acrylic acid precursor via a Knoevenagel condensation, followed by amidation.[2]

  • Strategy 2: Heck Reaction and Subsequent Amidation. This approach utilizes a palladium-catalyzed Heck reaction to form the carbon-carbon bond, followed by hydrolysis and amide coupling.[1]

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Strategy 1: Knoevenagel Condensation cluster_1 Strategy 2: Heck Reaction 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Intermediate_Acid (E)-3-(pyridin-4-yl)acrylic acid 4-Pyridinecarboxaldehyde->Intermediate_Acid Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->Intermediate_Acid Pyridine, Piperidine Final_Product (E)-3-pyridin-4-ylprop-2-enamide Intermediate_Acid->Final_Product Amide Coupling Reagents Ammonia Ammonia Ammonia->Final_Product Amide Coupling Reagents 4-Halopyridine 4-Halopyridine Heck_Product Ethyl (E)-3-(pyridin-4-yl)acrylate 4-Halopyridine->Heck_Product Pd Catalyst, Base Acrylate_Ester Acrylate Ester Acrylate_Ester->Heck_Product Pd Catalyst, Base Hydrolyzed_Acid (E)-3-(pyridin-4-yl)acrylic acid Heck_Product->Hydrolyzed_Acid Hydrolysis (e.g., NaOH) Final_Product_2 (E)-3-pyridin-4-ylprop-2-enamide Hydrolyzed_Acid->Final_Product_2 Amide Coupling Reagents Ammonia_2 Ammonia Ammonia_2->Final_Product_2 Amide Coupling Reagents

Caption: Overview of the two primary synthetic strategies for (E)-3-pyridin-4-ylprop-2-enamide.

Strategy 1: Knoevenagel Condensation and Amide Coupling

This method is often preferred for its operational simplicity and the avoidance of expensive metal catalysts.

Part 1: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

The first step involves a Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid.[3]

Materials

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Deionized water

Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Protocol

  • Reaction Setup: In a 25 mL round-bottom flask, combine 4-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (as solvent).[2][3]

  • Catalysis: Add a catalytic amount of piperidine to the mixture.[2]

  • Reaction: Heat the mixture to reflux with constant stirring for 3 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated HCl dropwise until a precipitate forms.[3]

  • Purification: Collect the solid product by vacuum filtration and wash with cold acetone. The resulting solid can be further purified by recrystallization from water to yield colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid.[3]

Part 2: Amide Coupling to form (E)-3-pyridin-4-ylprop-2-enamide

The second step is the conversion of the carboxylic acid to the primary amide. This is a standard amide coupling reaction.[4]

Materials

  • (E)-3-(pyridin-4-yl)acrylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Concentrated aqueous ammonia

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol

  • Activation of Carboxylic Acid: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (E)-3-(pyridin-4-yl)acrylic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride.

  • Amination: In a separate flask, cool a concentrated aqueous solution of ammonia to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the ammonia solution with vigorous stirring.[2]

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (E)-3-pyridin-4-ylprop-2-enamide.

Strategy 2: Heck Reaction and Subsequent Amidation

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene.[5][6][7]

Part 1: Synthesis of Ethyl (E)-3-(pyridin-4-yl)acrylate via Heck Reaction

Materials

  • 4-Bromopyridine or 4-Iodopyridine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment

  • Three-necked flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Protocol

  • Catalyst Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%). Add anhydrous DMF to dissolve the catalyst components.[1]

  • Reaction Mixture: Add 4-bromopyridine (1.0 eq), ethyl acrylate (1.2-1.5 eq), and triethylamine (1.5-2.0 eq) to the flask.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.[1]

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield pure ethyl (E)-3-(pyridin-4-yl)acrylate.[1]

Part 2: Hydrolysis of the Ester

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

Materials

  • Ethyl (E)-3-(pyridin-4-yl)acrylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • 1M Hydrochloric acid (HCl)

Protocol

  • Reaction: Dissolve ethyl (E)-3-(pyridin-4-yl)acrylate (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (1.5-3.0 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.[1]

  • Work-up: Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid. Collect the solid by filtration and wash with cold water.

Part 3: Amide Coupling

The final step is the amidation of the carboxylic acid, as described in Strategy 1, Part 2.

Data Summary and Characterization

The following table summarizes key data for the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
(E)-3-(pyridin-4-yl)acrylic acidC₈H₇NO₂149.15Colorless solid
(E)-3-pyridin-4-ylprop-2-enamideC₈H₈N₂O148.16Off-white to pale yellow solid

Expected Spectroscopic Data for (E)-3-pyridin-4-ylprop-2-enamide [2]

  • ¹H NMR: Signals for vinyl protons (doublets, ~6.0-8.0 ppm), pyridine ring protons (~7.0-9.0 ppm), and amide protons (broad singlet).

  • ¹³C NMR: Resonances for the carbonyl carbon (~165-170 ppm), vinyl carbons, and pyridine ring carbons.

  • FT-IR (KBr): Characteristic bands for N-H stretching (~3100-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and N-H bending (~1550-1640 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z = 148.16.

Workflow Visualization

Detailed_Workflow Start1 Start: 4-Pyridinecarboxaldehyde & Malonic Acid Knoevenagel Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start1->Knoevenagel Acid_Intermediate Intermediate: (E)-3-(pyridin-4-yl)acrylic acid Knoevenagel->Acid_Intermediate Amide_Coupling Amide Coupling (Activation & Amination) Acid_Intermediate->Amide_Coupling Final_Product1 Final Product: (E)-3-pyridin-4-ylprop-2-enamide Amide_Coupling->Final_Product1 Purification1 Purification (Recrystallization/Chromatography) Final_Product1->Purification1 Start2 Start: 4-Halopyridine & Acrylate Ester Heck Heck Reaction (Pd Catalyst, Base, Heat) Start2->Heck Ester_Intermediate Intermediate: Ethyl (E)-3-(pyridin-4-yl)acrylate Heck->Ester_Intermediate Hydrolysis Hydrolysis (NaOH or LiOH) Ester_Intermediate->Hydrolysis Acid_Intermediate2 Intermediate: (E)-3-(pyridin-4-yl)acrylic acid Hydrolysis->Acid_Intermediate2 Amide_Coupling2 Amide Coupling (Activation & Amination) Acid_Intermediate2->Amide_Coupling2 Final_Product2 Final Product: (E)-3-pyridin-4-ylprop-2-enamide Amide_Coupling2->Final_Product2 Purification2 Purification (Recrystallization/Chromatography) Final_Product2->Purification2

Caption: Detailed step-by-step workflow for the two synthetic strategies.

Conclusion

The synthesis of (E)-3-pyridin-4-ylprop-2-enamide can be reliably achieved through either a Knoevenagel condensation followed by amide coupling or a Heck reaction pathway. The choice of method may depend on the availability of starting materials, cost considerations, and the desired scale of the reaction. Both routes provide access to this important building block for drug discovery and medicinal chemistry research.

References

  • Majireck, M. M., et al. (2023). Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis. Organic Syntheses. Retrieved from [Link]

  • Kudelko, A., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(furan-2-yl)-N-pyridin-4-ylprop-2-enamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis General Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • IUCrData. (2026). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3. Supporting Information. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). (E)-N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-methyl-3-(3-pyridyl)-2-propenamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • PubMed. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Retrieved from [Link]

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Knoevenagel condensation methods for synthesizing (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of (E)-3-pyridin-4-ylprop-2-enamide, a valuable scaffold in medicinal chemistry, is presented in this application note. The focus is on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This document provides researchers, scientists, and drug development professionals with a detailed exploration of various synthetic methodologies, from catalyst-free "green" approaches to classic multi-step protocols. Each method is accompanied by a step-by-step protocol, mechanistic insights, and a discussion of the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Knoevenagel Condensation in Heterocyclic Synthesis

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a powerful and versatile reaction in organic synthesis.[1] It involves the nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] This reaction is prized for its operational simplicity and its adherence to the principles of atom economy, often producing water as the only byproduct.[3]

The target molecule, (E)-3-pyridin-4-ylprop-2-enamide, incorporates a pyridine ring, a common motif in pharmacologically active compounds. The synthesis of such electron-deficient alkenes is of significant interest for the development of novel therapeutics.[3] This note details two primary, validated methods for its synthesis, starting from 4-pyridinecarboxaldehyde.

The Underlying Mechanism: A Step-by-Step View

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base, which can range from a weak amine like piperidine to the inherent basicity of the pyridine reactant itself, plays a crucial role in the initial deprotonation of the active methylene compound.[4][5]

  • Enolate Formation : The base abstracts a proton from the active methylene compound (e.g., 2-cyanoacetamide) to form a resonance-stabilized carbanion or enolate.[5][6]

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (4-pyridinecarboxaldehyde).[2]

  • Aldol Addition Product : This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy addition product (an aldol).[2]

  • Dehydration : The aldol intermediate is unstable and readily undergoes base-induced elimination of a water molecule to form the final, stable α,β-unsaturated product.[5]

Workflow_Method1 Workflow for Catalyst-Free Direct Condensation start Start: Reagents dissolve Dissolve 4-Pyridinecarboxaldehyde & 2-Cyanoacetamide in 1:1 H₂O/EtOH start->dissolve react Stir at Room Temperature (Monitor by TLC) dissolve->react precipitate Product Precipitates from Solution react->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold H₂O/EtOH filter->wash dry Dry Under Vacuum wash->dry product Final Product: (E)-3-pyridin-4-ylprop-2-enamide dry->product Workflow_Method2 Workflow for Two-Step Synthesis cluster_0 Step 2a: Knoevenagel-Doebner Condensation cluster_1 Step 2b: Amidation reflux Reflux 4-Pyridinecarboxaldehyde & Malonic Acid in Pyridine acidify Cool and Acidify with HCl reflux->acidify isolate_acid Isolate (E)-3-(pyridin-4-yl)acrylic acid acidify->isolate_acid activate Activate Carboxylic Acid (EDC, HOBt) isolate_acid->activate couple Couple with Ammonia Source (NH₄Cl, DIPEA) activate->couple workup Aqueous Workup & Purification couple->workup product Final Product: (E)-3-pyridin-4-ylprop-2-enamide workup->product

Sources

Application Note: Harnessing (E)-3-pyridin-4-ylprop-2-enamide Scaffolds in Small Molecule Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols

Introduction & Mechanistic Rationale

The (E)-3-pyridin-4-ylprop-2-enamide moiety has emerged as a highly versatile pharmacophore in modern targeted drug discovery, particularly in the rational design of oncogenic protein kinase inhibitors. As a Senior Application Scientist, I have observed that the success of this scaffold relies on the synergistic interaction of three distinct structural features:

  • Pyridin-4-yl Ring (Hinge Binder): The nitrogen atom on the pyridine ring acts as a robust hydrogen-bond acceptor. In the highly conserved kinase active site, this nitrogen typically coordinates with the backbone amide NH of the hinge region (e.g., Methionine or Leucine residues), anchoring the molecule within the ATP-binding pocket[1].

  • Trans (E)-Alkene Geometry (Vectorial Rigidity): The rigid double bond restricts conformational flexibility. This geometric constraint is not arbitrary; it forces the terminal amide and its substituents to project with high vectorial precision into specific hydrophobic pockets, such as the DFG-out allosteric site or the ribose-binding pocket[2].

  • α,β-Unsaturated Amide (Michael Acceptor Potential): The acrylamide functional group serves a dual purpose. It can act as a reversible, ATP-competitive binder by forming stable hydrogen bond networks, or it can be chemically tuned into a Michael acceptor for Targeted Covalent Inhibition (TCI). By substituting the alpha-position with electron-withdrawing groups (e.g., synthesizing an α-cyanoacrylamide), the electrophilicity of the beta-carbon is significantly enhanced, allowing for the covalent trapping of catalytic or non-catalytic cysteines[3].

Prominent clinical and preclinical examples of this scaffold include WP1086 , a potent ATP-competitive inhibitor of the atypical kinase RIO1[1], and WP1066 , a structurally related, blood-brain barrier-permeable inhibitor of the JAK2/STAT3 pathway[4].

Target Pathways and Molecular Target Engagement

The therapeutic efficacy of these compounds is most frequently evaluated through their ability to disrupt the JAK2/STAT3 axis or atypical kinases. For instance, WP1066 not only inhibits JAK2 phosphorylation but also induces the degradation of the JAK2 protein itself. This upstream blockade subsequently prevents the intranuclear translocation of phosphorylated STAT3 (p-STAT3), shutting down oncogenic gene transcription[5].

G Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates (Tyr705) Inhibitor (E)-3-pyridin-4-ylprop-2-enamide Derivative (e.g., WP1066) Inhibitor->JAK2 Inhibits pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Translocates

Caption: JAK2/STAT3 signaling pathway inhibited by (E)-3-pyridin-4-ylprop-2-enamide derivatives.

Quantitative Data: Scaffold Efficacy & SAR

To benchmark the structure-activity relationship (SAR) of these derivatives, the following table summarizes the in vitro efficacy of key (E)-3-pyridin-4-ylprop-2-enamide analogs against their primary targets.

CompoundStructural ModificationPrimary TargetIC₅₀ (µM)Mechanism of Action
WP1066 (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamideJAK2 / STAT32.30Reversible / Degradation[4]
WP1086 (E)-N-benzyl-2-cyano-3-(pyridin-4-yl)acrylamideRIO1 Kinase4.50ATP-Competitive[1]
WP1609 (E)-2-cyano-N-(4-fluorobenzyl)-3-(pyridin-4-yl)acrylamideRIO1 Kinase3.80ATP-Competitive[3]
WP1683 (E)-2-cyano-N-(4-methoxybenzyl)-3-(pyridin-4-yl)acrylamideRIO1 Kinase8.60ATP-Competitive[3]

Validated Experimental Protocols

The following self-validating protocols are designed to assess the biochemical and cellular target engagement of (E)-3-pyridin-4-ylprop-2-enamide derivatives.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Expert Insight (Causality): When evaluating acrylamide-based compounds for potential covalent inhibition, it is critical to omit strong nucleophiles like Dithiothreitol (DTT) from the kinase reaction buffer. DTT will undergo a rapid thia-Michael addition with the inhibitor's alkene, leading to false-negative IC₅₀ shifts. Use TCEP (Tris(2-carboxyethyl)phosphine) instead, as it is a non-nucleophilic reducing agent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM TCEP. (Strictly avoid DTT or β-mercaptoethanol).

  • Compound Dilution: Serially dilute the (E)-3-pyridin-4-ylprop-2-enamide derivative in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation (Self-Validating Step): Add the purified target kinase (e.g., JAK2 or RIO1) to the wells. Incubate the enzyme-inhibitor mixture for varying time points (e.g., 15, 60, and 120 minutes). Note: A time-dependent decrease in IC₅₀ is a hallmark of covalent target engagement, whereas stable IC₅₀ values suggest reversible ATP-competition.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ concentration for the specific kinase) and the appropriate peptide substrate to initiate the reaction.

  • Detection: After 60 minutes at room temperature, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add the Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-catalyzed luminescent signal. Quantify using a microplate reader.

Protocol B: Cellular Target Engagement (Western Blot for p-STAT3)

Expert Insight (Causality): To prove that the inhibitor functions inside a living cell, downstream signaling markers must be quantified. For JAK2 inhibitors like WP1066, measuring the suppression of Tyr705 phosphorylation on STAT3 is the gold standard[6]. Phosphatase inhibitors are mandatory during lysis; without them, endogenous phosphatases will rapidly dephosphorylate p-STAT3, destroying the assay window.

Workflow Step1 Cell Incubation with Compound Step2 Cell Lysis & Phosphatase Inhibitors Step1->Step2 Step3 Centrifugation (13,000 rpm) Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Western Blot Quantification Step4->Step5

Caption: Workflow for quantifying cellular target engagement and downstream signaling via Western Blot.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HEL (Human Erythroleukemia) cells in 6-well plates. Treat with the inhibitor (0.1 µM to 10 µM) or a DMSO vehicle control for 4 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented extensively with protease and phosphatase inhibitors (e.g., 1 mM Na₃VO₄, 1 mM PMSF, 25 mM beta-glycerophosphate)[6].

  • Protein Quantification & Denaturation: Centrifuge lysates at 13,000 rpm for 15 min at 4°C to pellet debris[6]. Quantify the supernatant protein concentration using a BCA assay. Add 5× Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA. (Do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies). Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control) overnight at 4°C.

  • Development: Wash with TBST, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL). The ratio of p-STAT3 to total STAT3 validates the intracellular efficacy of the compound.

References

  • [2] Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. 2

  • [4] WP1066 | JAK2/STAT3 Inhibitor | CAS 857064-38-1. Selleck Chemicals. 4

  • [5] WP-1066 | C17H14BrN3O | CID 11210478. PubChem - NIH. 5

  • [1] Development of novel molecular probes of the Rio1 atypical protein kinase. PubMed - NIH.1

  • [3] Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases (Extended Review). ResearchGate.3

  • [6] Novel small molecular inhibitors disrupt the JAK/STAT3 and FAK signaling pathways and exhibit a potent antitumor activity in glioma cells. ResearchGate. 6

Sources

Application Note: Transition Metal-Templated Photocycloaddition Using (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Focus: Coordination Chemistry, Solid-State Photoreactivity, and Cyclobutane Bioisostere Synthesis

Executive Overview & Strategic Utility

In modern drug discovery, the cyclobutane ring is a highly prized structural motif, frequently utilized as a conformationally restricted bioisostere to improve the pharmacokinetic properties of drug candidates. However, the stereoselective synthesis of highly substituted cyclobutanes in solution is notoriously inefficient due to competing side reactions and entropic penalties.

(E)-3-pyridin-4-ylprop-2-enamide (commonly known as 4-pyridylacrylamide) serves as a powerful bifunctional ligand to overcome these synthetic barriers. By exploiting the strongly coordinating pyridyl nitrogen, researchers can anchor this ligand to transition metal centers—specifically Silver(I)—to create highly ordered coordination polymers. These metal-organic architectures act as supramolecular templates, pre-organizing the acrylamide olefins in the solid state to undergo quantitative, template-directed [2+2] photocycloaddition[1].

This application note details the mechanistic rationale, supramolecular parameters, and self-validating protocols required to harness (E)-3-pyridin-4-ylprop-2-enamide in transition metal complexes for the high-yield synthesis of cyclobutane derivatives.

Mechanistic Foundations: Topochemical Control via Argentophilic Interactions

The success of solid-state [2+2] photocycloaddition is strictly governed by Schmidt’s Topochemical Postulate , which dictates that reactive double bonds must be aligned parallel to one another at a distance of less than 4.2 Å. In solution, (E)-3-pyridin-4-ylprop-2-enamide molecules are highly dynamic, leading to negligible photodimerization yields.

When complexed with silver nitrate ( AgNO3​ ), the ligand forms a discrete [Ag(L)2​(NO3​)] complex. The causality behind this specific metal-salt selection is twofold:

  • Argentophilic Templating: The Ag+ ions undergo argentophilic ( Ag⋯Ag ) interactions, pulling the coordinated ligands into close proximity[2].

  • Anion Bridging: The nitrate ( NO3−​ ) ions act as synergistic bridges between the silver centers. This precise geometric anchoring, reinforced by the hydrogen-bonding network of the amide groups, forces the olefins into a parallel orientation with a separation distance well within the 4.2 Å Schmidt threshold, enabling a nearly 100% yield of the head-to-head cyclobutane dimer upon UV irradiation[2].

Mechanism Metal Ag(I) Metal Center Ligand Pyridyl Nitrogen (Coordination Anchor) Metal->Ligand Primary Bond Anion Nitrate Anion (Bridging) Metal->Anion Secondary Bond AgAg Argentophilic Interaction (Ag···Ag) Metal->AgAg Templating Olefin Olefin Alignment (< 4.2 Å, Parallel) Ligand->Olefin Steers AgAg->Olefin Pre-organizes Amide Amide Group (H-Bonding Network) Amide->Olefin Directs

Caption: Supramolecular interaction hierarchy driving topochemical olefin alignment.

Quantitative Data: Supramolecular Parameters

The following table summarizes the structural and reactive evolution of the ligand as it transitions from a free molecule to a metal-templated complex, and finally to the photoproduct.

ParameterFree Ligand (Solution) [Ag(L)2​(NO3​)] ComplexCyclobutane Photoproduct
State / Geometry Disordered MonomerPre-organized DimerCovalently Linked Dimer
Ag···Ag Distance N/A~3.46 ÅN/A (Post-demetalation)
Olefin Separation > 5.0 Å (Random)< 4.2 Å (Schmidt compliant)~1.5 Å (C-C single bond)
Photoconversion Yield < 5%~100% (Solid-State)N/A
Key Supramolecular Force Amide H-bondingArgentophilic & Nitrate BridgingCovalent framework

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints at every phase.

Phase 1: Synthesis and Topochemical Pre-organization

Objective: Synthesize the [Ag(L)2​(NO3​)] complex and grow single crystals suitable for solid-state photoreactions.

  • Ligand Dissolution: Dissolve 2.0 mmol of (E)-3-pyridin-4-ylprop-2-enamide in 10 mL of methanol.

  • Metal Complexation: In a separate vial, dissolve 1.0 mmol of AgNO3​ in 5 mL of a 1:1 methanol/water mixture. Causality Note: The mixed solvent system is critical. Water ensures complete dissolution of the inorganic salt, while methanol maintains the solubility of the organic ligand, preventing premature precipitation.

  • Layering & Dark Crystallization: Carefully layer the metal solution over the ligand solution. Wrap the crystallization vessel entirely in aluminum foil to exclude ambient light. Allow slow evaporation at room temperature for 3–5 days. Causality Note: Light exclusion is mandatory. Ambient UV/sunlight will trigger disordered photopolymerization before the crystal lattice is fully formed, ruining the topochemical alignment[2].

  • QC Checkpoint 1 (Validation): Harvest a representative crystal and perform Single-Crystal X-Ray Diffraction (SCXRD). Verify that the distance between adjacent olefinic double bonds is <4.2 Å. Proceed to Phase 2 only if this geometric parameter is confirmed.

Phase 2: Solid-State Photocycloaddition

Objective: Convert the pre-organized olefins into a cyclobutane dimer via UV irradiation.

  • Sample Preparation: Harvest the crystals and gently grind them into a fine powder using an agate mortar. Causality Note: While the reaction can occur in a single-crystal-to-single-crystal fashion, grinding increases the surface area and ensures uniform UV penetration, drastically reducing reaction time.

  • Irradiation: Spread the powder evenly between two quartz glass plates. Irradiate the sample using a 365 nm UV lamp for 12–24 hours. Causality Note: 365 nm selectively excites the conjugated π -system of the acrylamide without causing high-energy degradation of the amide backbone or the metal-ligand bonds.

  • QC Checkpoint 2 (Validation): Dissolve a small aliquot of the irradiated powder in DMSO- d6​ and perform 1H NMR spectroscopy. The reaction is complete when the olefinic protons (typically appearing as doublets around 6.5–7.5 ppm) completely disappear, replaced by cyclobutane methine protons (multiplets around 4.0–4.5 ppm).

Phase 3: Demetalation and Product Isolation

Objective: Strip the transition metal template to isolate the pure cyclobutane bioisostere.

  • Demetalation: Suspend the irradiated powder in 20 mL of aqueous ammonia (25%) or an aqueous EDTA solution. Stir vigorously for 2 hours. Causality Note: The strong chelating effect of ammonia (forming [Ag(NH3​)2​]+ ) or EDTA outcompetes the pyridyl nitrogen, effectively stripping the silver ions from the organic framework.

  • Extraction: Extract the aqueous mixture with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure head-to-head cyclobutane dimer.

Workflow Step1 1. Ligand Preparation (E)-3-pyridin-4-ylprop-2-enamide Step2 2. Metal Coordination AgNO3 / Solvent System Step1->Step2 Step3 3. Dark Crystallization Topochemical Pre-organization Step2->Step3 Step4 4. UV Irradiation (365 nm) Solid-State [2+2] Cycloaddition Step3->Step4 Step5 5. Demetalation & Isolation Cyclobutane Bioisostere Recovery Step4->Step5

Caption: Workflow for metal-templated solid-state [2+2] photocycloaddition.

Sources

In vivo dosing protocols for (E)-3-pyridin-4-ylprop-2-enamide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of (E)-3-pyridin-4-ylprop-2-enamide Derivatives in Murine Models

Introduction & Pharmacological Context

The (E)-3-pyridin-4-ylprop-2-enamide scaffold (frequently referred to in literature as (E)-3-(pyridin-4-yl)acrylamide) is a highly privileged pharmacophore in modern oncology and kinase inhibitor development. Structurally derived from cinnamic acid, this motif features an electrophilic α,β-unsaturated carbonyl moiety that acts as a Michael acceptor, alongside a pyridine ring that facilitates critical hydrogen bonding within the ATP-binding pockets of target kinases [1].

Derivatives of this scaffold—such as the cinnamic acid benzyl amides (CABAs) WP1086 and WP1130—have demonstrated potent ATP-competitive and allosteric inhibition of oncogenic kinases, including JAK2, RIO1, and PIM kinases, ultimately disrupting the STAT3 signaling pathway [1, 3]. Because STAT3 hyperactivation is a hallmark of various malignancies (e.g., triple-negative breast cancer), translating these compounds from in vitro assays to in vivo murine models is a critical step in preclinical drug development [2].

Mechanism Ligand Cytokines / Growth Factors Receptor Receptor (e.g., EGFR / Cytokine R) Ligand->Receptor Kinase JAK2 / RIO1 / PIM Kinases Receptor->Kinase STAT3 STAT3 Phosphorylation Kinase->STAT3 Inhibitor (E)-3-pyridin-4-ylprop-2-enamide Derivatives (e.g., WP1086) Inhibitor->Kinase ATP-competitive / Covalent Binding Nucleus Nuclear Translocation & Gene Transcription STAT3->Nucleus Tumor Tumorigenesis & Proliferation Nucleus->Tumor

Diagram 1: Mechanism of (E)-3-pyridin-4-ylprop-2-enamide derivatives inhibiting kinase/STAT3 pathways.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The planar topography of the pyridine-acrylamide core promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy and inherently poor aqueous solubility. Consequently, standard saline or phosphate-buffered saline (PBS) formulations are inadequate; administering the compound in these vehicles will lead to immediate precipitation at the injection site, causing localized toxicity, erratic absorption profiles, and failure to achieve systemic exposure.

To achieve a self-validating and reproducible systemic exposure, a co-solvent system utilizing DMSO, a low-molecular-weight polyethylene glycol (PEG300 or PEG400), and a surfactant (Tween-80) is mandatory. This thermodynamic stabilization prevents in vivo precipitation upon dilution in the interstitial fluid.

Table 1: Recommended Formulation Vehicles for Pyridine-Acrylamide Derivatives
ComponentVolume % (v/v)Mechanistic Purpose
DMSO 5 - 10%Primary solubilizer; disrupts crystal lattice energy.
PEG400 30 - 40%Co-solvent; prevents precipitation upon aqueous dilution.
Tween-80 2 - 5%Surfactant; forms micelles to encapsulate hydrophobic motifs.
0.9% Saline 45 - 63%Bulk aqueous phase; ensures isotonicity for injection.

In Vivo Experimental Protocols

Protocol A: Vehicle Preparation and Compound Formulation (10 mg/mL) Note: This protocol is self-validating. If the solution turns cloudy at Step 5, the API has crashed out, indicating inadequate sonication at Step 2 or overly rapid addition of the aqueous phase.

  • Weigh the required mass of the (E)-3-pyridin-4-ylprop-2-enamide derivative.

  • Dissolve the powder completely in 10% (v/v) DMSO. Vortex and sonicate in a water bath at 37°C until the solution is optically clear.

  • Add 40% (v/v) PEG400 to the DMSO-API solution. Vortex for 60 seconds.

  • Add 5% (v/v) Tween-80. Mix thoroughly by inversion.

  • Critical Step: Bring to the final volume with 45% (v/v) sterile 0.9% saline. Add the saline dropwise while continuously vortexing. This gradual change in the dielectric constant prevents the hydrophobic compound from crashing out of solution.

Protocol B: Intraperitoneal (IP) Dosing in Xenograft Models Causality in Route Selection: While oral (PO) dosing is the ultimate clinical goal, early-stage pyridine-acrylamide derivatives often suffer from rapid hepatic first-pass metabolism. IP administration bypasses immediate gastrointestinal degradation, providing a reliable sustained-release depot for proof-of-concept efficacy studies [2].

  • Model Establishment: Inject 2.5×106 MDA-MB-231 (human triple-negative breast cancer) cells suspended in 100 µL of a 1:1 PBS/Matrigel mixture into the 3rd mammary fat pad of 4-6 week old female athymic nude mice [2].

  • Randomization: Monitor tumor growth via digital caliper measurement. Randomize mice into vehicle and treatment groups (n=8/group) when mean tumor volumes reach ~200 mm³.

  • Dosing: Administer the formulated compound via IP injection at 10–25 mg/kg daily. Ensure the injection volume does not exceed 10 mL/kg (e.g., 200 µL for a 20 g mouse) to prevent peritoneal distension and physiological stress.

  • Monitoring: Measure tumor volume (V=2length×width2​) and body weight every 48 hours. Self-Validation: A body weight loss of >15% indicates systemic toxicity, necessitating a dosing holiday or a 50% dose reduction.

Workflow Formulation 1. Formulation DMSO/PEG400/Tween Inoculation 2. Xenograft Inoculation MDA-MB-231 Cells Formulation->Inoculation Randomization 3. Randomization Tumor Vol ~200 mm³ Inoculation->Randomization Dosing 4. IP Dosing 10-25 mg/kg Daily Randomization->Dosing Analysis 5. Efficacy & PK Analysis Dosing->Analysis

Diagram 2: Step-by-step in vivo experimental workflow for murine xenograft efficacy models.

Pharmacokinetic (PK) Data Presentation

To validate the dosing regimen, PK profiling must be conducted. The following table summarizes expected quantitative baseline parameters for optimized cinnamic acid-inspired pyridine-acrylamides dosed at 10 mg/kg (IP) in murine models.

Table 2: Representative Pharmacokinetic Parameters in Murine Models
ParameterUnitIP Administration (10 mg/kg)PO Administration (10 mg/kg)
C_{max} ng/mL1,850 ± 210420 ± 85
T_{max} hours0.5 - 1.02.0 - 4.0
AUC_{0-t} ng·h/mL6,400 ± 5301,800 ± 310
t_{1/2} hours2.8 ± 0.42.5 ± 0.6
Bioavailability (F) %~ 100% (Assumed)28.1%

Note: The significantly lower Cmax​ and AUC in PO administration highlights the necessity of IP dosing during early-stage efficacy validation to ensure the tumor is exposed to therapeutic concentrations above the in vitro IC50​ .

References

  • Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. ResearchGate. 1

  • US9562002B2 - STAT3 inhibitor. Google Patents.2

  • Analogs of Cinnamic Acid Benzyl Amide As Nonclassical Inhibitors of Activated JAK2 Kinase. ResearchGate. 3

Sources

Application Note: (E)-3-Pyridin-4-ylprop-2-enamide as a Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-pyridin-4-ylprop-2-enamide (commonly known as 4-pyridylacrylamide) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug development. Featuring both a basic, hydrogen-bond-accepting pyridine ring and an electrophilic α,β-unsaturated amide moiety, it serves as a potent Michael acceptor and a robust precursor for complex heterocycles. This application note details the mechanistic rationale and provides validated protocols for utilizing this compound in aza-Michael additions and [3+2] cycloadditions to synthesize kinase inhibitors and other bioactive scaffolds 1[1].

Mechanistic Insights: Dual-Functionality and Causality

The synthetic utility of (E)-3-pyridin-4-ylprop-2-enamide stems from its highly polarized conjugated system, which dictates its reactivity profile:

  • The Pyridine Motif: The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects. This significantly increases the electrophilicity of the β-carbon on the enamide, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating nucleophilic attack. In biological systems, the pyridine nitrogen is a critical hydrogen-bond acceptor in the ATP-binding pocket of oncogenic kinases (e.g., RIO1, EGFR) 1[1].

  • The Enamide Motif: The α,β-unsaturated amide is a classic Michael acceptor. Unlike highly reactive α,β-unsaturated ketones (chalcones), the amide group slightly dampens reactivity. This provides kinetic stability that prevents unwanted spontaneous polymerization while maintaining sufficient electrophilicity for targeted covalent binding (e.g., to cysteine residues in targeted covalent inhibitors) or controlled cycloadditions 2[2].

Reactivity SM (E)-3-pyridin-4-ylprop-2-enamide Michael Aza-Michael Addition (β-Amino Amides) SM->Michael Amines, Base/Lewis Acid Cyclo [3+2] Cycloaddition (Pyrazolines/Isoxazoles) SM->Cyclo Hydrazines, AcOH Heck Heck/Cross-Coupling (Extended Conjugation) SM->Heck Pd Catalyst, Aryl Halides

Figure 1: Divergent synthetic pathways of (E)-3-pyridin-4-ylprop-2-enamide.

Experimental Protocols

Protocol A: Synthesis of (E)-3-pyridin-4-ylprop-2-enamide

Objective: Generate the building block via amidation of (E)-3-(pyridin-4-yl)acrylic acid. Rationale: Direct amidation of the corresponding acid via an acid chloride intermediate ensures high yields and strict retention of the (E)-stereochemistry. Procedure:

  • Dissolve (E)-3-(pyridin-4-yl)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent in situ, which drastically accelerates the conversion of the carboxylic acid to the acid chloride.

  • Stir for 2 hours at room temperature, then concentrate under reduced pressure to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add an excess of ammonium hydroxide (5.0 eq).

  • Stir for 1 hour, quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the title compound.

Protocol B: [3+2] Cycloaddition for Pyrazoline Synthesis

Objective: Synthesize 5-substituted-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazoles. Rationale: The reaction of the enamide with hydrazine hydrate proceeds via initial hydrazone formation followed by intramolecular cyclization. Glacial acetic acid is used as both solvent and catalyst; it protonates the carbonyl oxygen, enhancing its electrophilicity for the initial attack, and facilitates the subsequent ring closure 2[2]. Note: Under refluxing acetic acid conditions, the N1 nitrogen of the resulting pyrazoline is typically acetylated in situ, yielding the N-acetyl pyrazoline derivative. Procedure:

  • Suspend (E)-3-pyridin-4-ylprop-2-enamide (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Add hydrazine hydrate (80% aqueous solution, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 6–8 hours. Monitor via TLC (DCM:MeOH, 9:1).

  • Upon completion, cool the mixture to room temperature and pour it into crushed ice.

  • Neutralize carefully with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until pH ~7-8. Causality: Neutralization forces the precipitation of the pyrazoline free base and prevents protonation of the pyridine ring, which would otherwise render the product highly water-soluble and difficult to extract.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure pyrazoline derivative.

Protocol C: Aza-Michael Addition

Objective: Synthesize β-amino amide derivatives. Procedure:

  • Dissolve the enamide (1.0 eq) in absolute ethanol.

  • Add a secondary amine (e.g., morpholine or piperidine, 1.2 eq) and a catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 10 mol%). Causality: CeCl₃ acts as a mild, oxophilic Lewis acid that selectively coordinates to the amide carbonyl. This activates the β-carbon for nucleophilic attack without strongly binding to the basic pyridine nitrogen, preventing catalyst poisoning.

  • Stir at 60 °C for 12 hours.

  • Remove the solvent in vacuo, partition between water and ethyl acetate, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation (Dry Solvents, Inert Atm) Step2 2. Reaction Execution (Controlled Temperature) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step4 4. Aqueous Workup (Phase Separation / Neutralization) Step3->Step4 Step5 5. Purification (Recrystallization / Flash Chromatography) Step4->Step5

Figure 2: Standardized experimental workflow for heterocyclic derivatization.

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimized quantitative parameters and expected yields for the derivatization of (E)-3-pyridin-4-ylprop-2-enamide based on established methodologies.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Key Product
Amidation Oxalyl Chloride, NH₄OHDCM0 to 25385–90(E)-3-pyridin-4-ylprop-2-enamide
[3+2] Cycloaddition Hydrazine Hydrate (3 eq)Glacial AcOH118 (Reflux)6–875–82N-Acetyl Pyrazoline derivative
Aza-Michael Addition Morpholine (1.2 eq), CeCl₃Ethanol601280–88β-Morpholino amide
Heck Cross-Coupling Aryl Iodide, Pd(OAc)₂DMF1002460–70β-Aryl substituted enamide

References

  • Mielecki, M., et al. "Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases." ResearchGate, 2016. URL: 1

  • BenchChem. "Pivalic Acid Hydrazide: A Versatile Building Block in Modern Organic Synthesis - Synthesis of Pyrazolines from Chalcones." BenchChem Methodological & Application Guides, 2025. URL: 2

Sources

Application Notes & Protocols: Cell-Based Assays for (E)-3-pyridin-4-ylprop-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Characterizing Novel Pyridine-Based Compounds

The (E)-3-pyridin-4-ylprop-2-enamide scaffold represents a promising chemical motif in modern drug discovery. Integrating a pyridine ring, known for its role in hydrogen bonding with biological targets, and an acrylamide group, which can act as a Michael acceptor for covalent inhibition, these derivatives are primed for interaction with a range of cellular targets.[1] Early research into analogous structures has revealed potent inhibitory activities against key enzymes involved in cellular metabolism and signaling, such as Nicotinamide phosphoribosyltransferase (NAMPT) and various protein kinases.[2] Some pyridine-based compounds have also demonstrated potential as anticancer and antimycobacterial agents.[3][4]

To effectively characterize the biological activity of this compound class, a systematic, multi-tiered approach using cell-based assays is essential. Such assays provide data within a physiologically relevant context, accounting for critical factors like cell permeability, metabolic stability, and engagement with intracellular targets.[5][6] This guide provides a series of detailed protocols designed to move a novel (E)-3-pyridin-4-ylprop-2-enamide derivative from initial cytotoxicity screening to mechanistic elucidation and direct confirmation of target engagement.

The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific principles behind each step. They are intended for researchers, scientists, and drug development professionals seeking to build a comprehensive biological profile of this promising compound class.

Tier 1: Foundational Analysis - Cytotoxicity and Apoptosis Induction

The initial goal is to determine whether the compounds have a measurable effect on cell viability and, if so, to understand the primary mechanism of cell death.

Protocol 1.1: Assessing Cellular Viability via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[9] This assay is a workhorse for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition plate_cells 1. Plate Cells (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h Allow adherence add_compound 3. Add Compound Dilutions (e.g., 0.01 to 100 µM) incubate_24h->add_compound incubate_48h 4. Incubate 48-72h add_compound->incubate_48h Induce effect add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_48h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h Formazan production add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer incubate_overnight 8. Incubate Overnight add_solubilizer->incubate_overnight Dissolve crystals read_absorbance 9. Read Absorbance (570 nm) incubate_overnight->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere and resume growth.

  • Compound Treatment: Prepare a serial dilution of the (E)-3-pyridin-4-ylprop-2-enamide derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Treatment Incubation: Incubate the plate for the desired exposure period (typically 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8][10] During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[7] Alternatively, shake on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[7] Use a reference wavelength of >650 nm if available to reduce background noise.[7]

  • Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended SettingRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the end of the assay.
Compound Concentration Logarithmic series (e.g., 0.01 - 100 µM)Covers a wide range to accurately determine the dose-response curve and IC50.
MTT Incubation Time 3-4 hoursSufficient time for formazan production without causing artifacts from MTT toxicity.[7][9]
Absorbance Wavelength 570 nm (reference ~650 nm)Peak absorbance for formazan, providing maximal signal-to-noise ratio.[9]
Controls Untreated, Vehicle (e.g., DMSO), Media BlankEssential for normalizing data, controlling for solvent effects, and background subtraction.
Protocol 1.2: Quantifying Apoptosis via Caspase-3/7 Activity Assay

Principle of the Assay: A hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7. This protocol uses a luminogenic or fluorogenic substrate containing the DEVD recognition sequence.[11] When cleaved by active caspase-3/7, the substrate releases a reporter molecule (e.g., aminoluciferin for luminescence, or a fluorophore like AMC or pNA for fluorescence/colorimetric detection) that generates a quantifiable signal proportional to the amount of active caspase in the sample.[11][12]

Detailed Protocol:

  • Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate (for luminescence) or a clear-bottomed black plate (for fluorescence) as described in Protocol 1.1, Steps 1-4. Treat cells for a shorter duration (e.g., 6, 12, 24 hours) as caspase activation is an earlier event than loss of metabolic activity.

  • Positive Control: In separate wells, treat cells with a known apoptosis inducer (e.g., 1 µM staurosporine for 4-6 hours) to serve as a positive control for assay performance.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature for ~15-20 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[11]

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Subtract the background (media-only wells) from all readings. Normalize the signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Tier 2: Mechanism of Action & Target Engagement

Once a compound is confirmed to be cytotoxic, the next step is to investigate its effect on specific cellular signaling pathways and to confirm that it engages its intended target within the cell.

Protocol 2.1: Probing Signaling Pathways via Western Blotting for Phospho-Proteins

Principle of the Assay: Many (E)-3-pyridin-4-ylprop-2-enamide derivatives are hypothesized to function as kinase inhibitors.[5] Kinase activity is measured by the phosphorylation of downstream substrate proteins. Western blotting uses specific antibodies to detect changes in the phosphorylation status of a target protein, providing a direct readout of the inhibition of an upstream kinase.[13] It is crucial to compare the level of the phosphorylated protein to the total amount of that protein to confirm that changes are due to inhibition, not protein degradation.[14]

Signaling Pathway Diagram: A Hypothetical Kinase Target

Kinase_Pathway cluster_pathway Hypothetical Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds & Activates KinaseX Target Kinase X Receptor->KinaseX Recruits & Activates pKinaseX p-Kinase X (Active) KinaseX->pKinaseX Autophosphorylation ProteinY Substrate Protein Y pKinaseX->ProteinY Phosphorylates pProteinY p-Protein Y (Active) ProteinY->pProteinY Response Cellular Response (Proliferation, Survival) pProteinY->Response Compound (E)-3-pyridin-4-ylprop-2-enamide Derivative Compound->pKinaseX Inhibits

Caption: Inhibition of a hypothetical kinase cascade by a test compound.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 80-90% confluency.[13] Starve cells of serum overnight if the pathway of interest is activated by growth factors. Treat cells with the compound at 1x, 5x, and 10x the IC50 value for a short duration (e.g., 30 minutes to 4 hours). Include a vehicle control. If necessary, stimulate the pathway with an appropriate growth factor (e.g., EGF, PDGF) for 15-30 minutes before harvesting.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13][15] The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.[13][15]

  • Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13] Transfer the separated proteins to a PVDF membrane.[13][15] Pre-wetting the PVDF membrane in methanol is essential.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][15] Crucial Note: Do not use non-fat milk for blocking when probing for phospho-proteins, as milk contains phosphoproteins (casein) that will cause high background.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Protein Y) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[15]

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.

Protocol 2.2: Confirming Intracellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA is a powerful method to verify that a compound binds to its intended target protein within the complex environment of an intact cell.[6][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[6][17] By heating cell lysates or intact cells treated with a compound across a temperature gradient, one can observe a "thermal shift" in the melting temperature of the target protein, which is direct evidence of engagement.[18]

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in PBS containing protease inhibitors to a concentration of ~2 x 10⁶ cells/mL.[16] Treat the cell suspension with the compound at various concentrations (and a vehicle control) and incubate at 37°C for 1 hour to allow compound uptake.[16]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16][19]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16][19]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.[16][19]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of the specific target protein remaining in the supernatant by Western Blot (as described in Protocol 2.1).

  • Data Analysis:

    • Melt Curve: For each treatment condition (vehicle vs. compound), quantify the band intensity at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. The resulting curve is the "melt curve."

    • Isothermal Dose-Response: To determine potency (EC50), treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from the melt curve where a significant shift is observed). Plot the amount of stabilized protein against the compound concentration.

Tier 3: Advanced Mechanistic & Selectivity Profiling

For lead compounds, it is often necessary to perform more specialized assays to understand their effects on other cellular processes or to confirm their selectivity.

Protocol 3.1: Cell-Based Histone Deacetylase (HDAC) Activity Assay

Principle of the Assay: Some kinase inhibitors have off-target effects on other enzyme families, such as HDACs. It is valuable to test for such activity. This assay uses a cell-permeable substrate that is deacetylated by endogenous HDACs inside the cell.[20] The deacetylated product is then acted upon by a developer reagent in the cell lysate to generate a fluorescent or luminescent signal that is proportional to HDAC activity.[20][21]

Detailed Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate (appropriate for the detection method) and treat with the test compound and controls as described previously. Include a known HDAC inhibitor like Trichostatin A (TSA) or SAHA as a positive control.[22]

  • Substrate Addition: Add the cell-permeable, fluorogenic HDAC substrate to the wells and incubate for a specified time (e.g., 30-60 minutes) to allow for deacetylation by cellular HDACs.

  • Cell Lysis and Signal Development: Add a lysis buffer that contains a "developer" enzyme. This enzyme processes the deacetylated substrate to generate a signal. Incubate at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or luminescence on a plate reader.[22] Calculate the percent inhibition relative to the vehicle control.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2016). Scientific Reports. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. (2021). ACS Omega. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. (2016). PubMed. [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. (2014). Promega. [Link]

  • Caspase-3 activity assay. (n.d.). Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Caspase Protocols in Mice. (n.d.). Methods in Molecular Biology. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development. [Link]

  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics. [Link]

  • Caspase-3 Activity Assay Protocol. (2012). Cell Signaling Technology. [Link]

  • Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]

  • (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. (2024). European Journal of Chemistry. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2017). Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [Link]

  • Biological activity pyridin-2-ones & pyrimidin-4-ones. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis Yield of (E)-3-pyridin-4-ylprop-2-enamide

Executive Summary & Mechanistic Overview

(E)-3-pyridin-4-ylprop-2-enamide (commonly known as 4-pyridylacrylamide) is a highly valued structural motif used in the development of kinase inhibitors and as a functional ligand in topochemical [2+2] photodimerization coordination polymers[1]. Despite its simple structure, synthesizing this compound in high yields (>80%) is notoriously difficult.

As an Application Scientist, I frequently observe researchers encountering synthesis failures due to two fundamental mechanistic oversights:

  • Zwitterionic Insolubility & Aza-Michael Addition (Amidation Route): 4-pyridylacrylic acid exists as a stable zwitterion, rendering it insoluble in most non-polar organic solvents. Harsh activation (e.g., refluxing SOCl 2​ ) generates insoluble pyridine hydrochloride salts. Furthermore, the resulting α,β -unsaturated system is highly susceptible to nucleophilic attack (aza-Michael addition) if aqueous ammonia is used.

  • Thermal Polymerization & Catalyst Poisoning (Heck Route): When coupling 4-bromopyridine with acrylamide via the Heck reaction, the required temperatures (90–110 °C) rapidly induce thermal radical polymerization of the acrylamide double bond[2]. Additionally, the basic pyridine nitrogen can competitively coordinate to the Palladium center, displacing phosphine ligands and causing catalyst precipitation (palladium black).

Troubleshooting FAQs

Q1: I am using the acid chloride method (SOCl 2​ ) followed by aqueous ammonia. My yields are <30% and I see a major M+17 impurity on LC-MS. What is happening? Causality: You are observing an aza-Michael addition. Aqueous ammonia is a strong nucleophile. Once the target amide is formed, the excess ammonia in the aqueous layer attacks the electron-deficient β -carbon of the α,β -unsaturated double bond, adding NH 3​ across the double bond (yielding the +17 Da mass shift). Solution: Abandon aqueous ammonia. Use ammonium chloride (NH 4​ Cl) as a solid ammonia source combined with N,N-Diisopropylethylamine (DIPEA). This generates a controlled, low steady-state concentration of ammonia in situ, kinetically favoring amidation of the activated ester/acid chloride over the Michael addition.

Q2: During the Heck coupling of 4-bromopyridine and acrylamide, my reaction turns into a black, viscous tar within 2 hours. How do I prevent this? Causality: The black tar is a combination of polyacrylamide (due to thermal radical polymerization) and precipitated Palladium black (due to catalyst deactivation). Solution: You must add a radical scavenger. Adding 0.1 equivalents of BHT (Butylated hydroxytoluene) suppresses the polymerization of acrylamide. To prevent catalyst poisoning by the pyridine substrate, use a sterically bulky, electron-rich ligand like Tri-o-tolylphosphine (P(o-tol) 3​ )[2], which stabilizes the Pd(0) intermediate more effectively than standard PPh 3​ .

Q3: I want to use EDCI/HOBt coupling to avoid acid chlorides entirely, but the 4-pyridylacrylic acid won't dissolve in DCM or DMF. Can I heat it? Causality: The insolubility is strictly due to the zwitterionic network (the pyridine nitrogen is protonated by its own carboxylic acid). Heating will only degrade your coupling reagents. Solution: Pre-treat the suspension with 1.2 to 3.0 equivalents of a mild, non-nucleophilic base (like DIPEA) in DMF at room temperature for 15 minutes before adding EDCI/HOBt. This deprotonates the pyridine nitrogen, breaking the zwitterionic network and instantly solubilizing the starting material.

Quantitative Data Presentation

Synthetic RouteReagents / CatalystTypical YieldMajor Impurity / Failure ModeKey Optimization for High Yield
Acid Chloride Amidation Oxalyl chloride, DMF (cat.), NH 4​ Cl, DIPEA75–85%Aza-Michael adduct (+17 Da)Use NH 4​ Cl/DIPEA instead of aqueous NH 3​ to prevent double-bond attack.
Carbodiimide Coupling EDCI, HOBt, NH 4​ Cl, DIPEA, DMF80–90%Unreacted starting materialPre-treat acid with base to break zwitterion; stir 12h at RT.
Heck Cross-Coupling 4-Bromopyridine, Acrylamide, Pd(OAc) 2​ , P(o-tol) 3​ 60–75%Polyacrylamide (Tar), Pd-blackAdd 10 mol% BHT; use bulky phosphine ligands; strict inert atmosphere[2].

Step-by-Step Experimental Protocols

Protocol A: Optimized Amidation via EDCI/HOBt (Recommended for >85% Yield) Self-Validating System: This protocol avoids harsh acidic conditions and prevents Michael addition by controlling the ammonia concentration.

  • Solubilization: Suspend (E)-3-(pyridin-4-yl)acrylic acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL). Add DIPEA (3.0 eq, 30 mmol).

    • Validation Check: The cloudy suspension must turn into a clear, pale-yellow solution within 10 minutes, confirming the breakdown of the zwitterion. If it remains cloudy, add 0.5 eq more DIPEA.

  • Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq, 12 mmol) and EDCI hydrochloride (1.2 eq, 12 mmol). Stir for 30 minutes at 0 °C.

  • Amidation: Add solid NH 4​ Cl (2.0 eq, 20 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice-cold water (150 mL). The product, (E)-3-pyridin-4-ylprop-2-enamide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

    • Validation Check: TLC (10% MeOH in DCM) should show a single UV-active spot (Rf ~0.4) at 254 nm. No baseline streaking should be present.

Protocol B: Optimized Heck Coupling (For Scale-Up from Halides) Self-Validating System: This protocol utilizes radical scavengers to protect the highly reactive alkene.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq, 10 mmol), acrylamide (1.5 eq, 15 mmol), Pd(OAc) 2​ (0.05 eq, 0.5 mmol), P(o-tol) 3​ (0.1 eq, 1.0 mmol), and BHT (0.1 eq, 1.0 mmol)[2].

  • Degassing: Purge the flask with Argon for 15 minutes.

  • Reaction: Add anhydrous DMF (25 mL) and Triethylamine (3.0 eq, 30 mmol). Heat the mixture to 95 °C for 16 hours.

    • Validation Check: The solution should remain a dark amber liquid. If it turns into an unstirrable black gel, oxygen contamination or insufficient BHT caused polymerization. Halt the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove the Pd catalyst. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography.

Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow Start1 4-Pyridylacrylic Acid (Zwitterionic) RouteA Route A: Amidation (Activation & Coupling) Start1->RouteA Start2 4-Bromopyridine + Acrylamide RouteB Route B: Heck Coupling (Pd-Catalyzed) Start2->RouteB Issue1 Issue: Michael Addition & Insolubility RouteA->Issue1 Issue2 Issue: Acrylamide Polymerization & Pd-Deactivation RouteB->Issue2 Sol1 Solution: EDCI/HOBt or Mild Acid Chloride + NH4Cl/DIPEA Issue1->Sol1 Sol2 Solution: BHT Addition, P(o-tol)3 Ligand, 95°C Issue2->Sol2 Product (E)-3-pyridin-4-ylprop-2-enamide (Target Product) Sol1->Product Sol2->Product

Workflow and troubleshooting logic for the synthesis of (E)-3-pyridin-4-ylprop-2-enamide.

References

  • Santra, R., & Biradha, K. (2010). Nitrate Ion Assisted Argentophilic Interactions as a Template for Solid State [2 + 2] Photodimerization of Pyridyl Acrylic Acid, Its Methyl Ester, and Acryl Amide. Crystal Growth & Design - ACS Publications. 1

  • US Patent US20030187007A1. (2003). Inhibitors of protein kinase for the treatment of disease. Google Patents. 2

  • Gao, X., et al. (2017). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Crystal Growth & Design - ACS Publications. 3

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, poor dissolution, or inconsistent assay results when working with (E)-3-pyridin-4-ylprop-2-enamide (also known as trans-3-(4-pyridyl)acrylamide) in aqueous environments.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we will dissect the molecular causality of the compound's insolubility and provide self-validating, step-by-step protocols to rescue your assays.

Mechanistic Causes of Poor Aqueous Solubility

To successfully formulate a solution, we must first understand why the compound resists hydration. The poor aqueous solubility of (E)-3-pyridin-4-ylprop-2-enamide at physiological pH (7.4) is driven by three distinct structural liabilities:

  • Uncharged State at Neutral pH: The pyridine nitrogen is a weak base with a pKa of approximately 5.23[1]. In standard biological buffers (pH 7.0–7.4), the molecule remains entirely uncharged, rendering it highly hydrophobic.

  • High Crystal Lattice Energy: The molecule features a planar trans-alkene (E-isomer) conjugated with a pyridine ring. This extreme planarity facilitates tight π-π stacking interactions in the solid state, creating a thermodynamic barrier to dissolution[2].

  • Amide Hydrogen Bonding: The terminal primary amide acts as both a strong hydrogen bond donor and acceptor. Instead of bonding with water, these groups preferentially form dense intermolecular hydrogen bond networks with adjacent molecules, actively excluding aqueous solvation[3].

Pathway Neutral Neutral Form (pH > 5.2) Hydrophobic & Insoluble Protonated Pyridinium Cation (pH < 4.0) Hydrophilic & Soluble Neutral->Protonated Acidification (+ H⁺) Protonated->Neutral Basification (+ OH⁻)

pH-dependent protonation pathway of the pyridine ring.

Step-by-Step Troubleshooting Workflows

Depending on the constraints of your downstream application (e.g., cell culture vs. analytical chemistry), select the appropriate protocol below. Every protocol includes a built-in self-validation step to ensure scientific integrity.

Workflow A Start: (E)-3-pyridin-4-ylprop-2-enamide Precipitation Detected B Is acidic pH (< 4.0) acceptable for the assay? A->B C Protocol A: pH Adjustment (Protonate Pyridine Ring) B->C Yes D Is a co-solvent / surfactant tolerated? B->D No E Protocol C: Co-solvent System (DMSO + Tween-80) D->E Yes F Protocol B: Complexation (10-20% HP-β-CD) D->F No

Decision tree for solubilizing (E)-3-pyridin-4-ylprop-2-enamide based on assay constraints.

Protocol A: pH-Driven Solubilization (For Acid-Tolerant Assays)

Causality: Lowering the pH at least one unit below the pKa of the pyridine ring (pH < 4.0) forces the protonation of the nitrogen atom. The resulting pyridinium cation interacts favorably with water via ion-dipole interactions, breaking the crystal lattice[1][3].

Methodology:

  • Weigh the desired amount of (E)-3-pyridin-4-ylprop-2-enamide into a clean glass vial.

  • Add 0.1 M HCl dropwise while vortexing vigorously until the solid completely dissolves.

  • Slowly back-titrate with your target buffer (e.g., 50 mM Citrate buffer, pH 4.0) to reach the final desired volume.

  • Self-Validation: Measure the final pH using a micro-probe to ensure it has not drifted above 4.5. Inspect the vial against a dark background under a bright light to confirm the absence of micro-precipitates.

Protocol B: Cyclodextrin Complexation (For In Vivo / Neutral pH Assays)

Causality: If your assay requires physiological pH (e.g., live-cell imaging), pH adjustment is not viable. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the planar pyridine-acrylamide moiety, shielding it from water, while its hydrophilic exterior maintains bulk aqueous solubility[4].

Methodology:

  • Prepare a 10% to 20% (w/v) HP-β-CD solution in deionized water or PBS[4].

  • Add the solid (E)-3-pyridin-4-ylprop-2-enamide directly to the cyclodextrin solution.

  • Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy combined with cavitation provides the activation energy required to disrupt the π-π stacking.

  • Self-Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has exceeded the cyclodextrin's complexation capacity. Dilute the supernatant and quantify the truly dissolved fraction via HPLC-UV.

Protocol C: Co-Solvent & Surfactant System (For High-Concentration Stocks)

Causality: Water-miscible organic solvents disrupt the hydrophobic hydration shell, while surfactants form micelles that prevent the planar molecules from re-aggregating upon dilution[2][3].

Methodology:

  • Dissolve the compound completely in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • In a separate tube, prepare an aqueous vehicle containing 5% Tween-80 and 95% PBS.

  • Slowly spike the DMSO stock into the aqueous vehicle under continuous, vigorous vortexing. (Ensure the final DMSO concentration does not exceed 5% to prevent downstream cytotoxicity).

  • Self-Validation: Analyze the final solution using Dynamic Light Scattering (DLS). The absence of particles >10 nm confirms true molecular dissolution rather than a colloidal suspension.

Quantitative Solubility Data Summary

The table below summarizes the expected solubility enhancements across different formulation vehicles, allowing for rapid comparison and selection.

Formulation VehicleExpected Solubility RangeMechanism of EnhancementBest Suited For
PBS (pH 7.4) < 0.1 mg/mLNone (Baseline)Reference
0.1 M HCl (pH ~1.0) > 10 mg/mLIonization (Pyridinium formation)Analytical Chemistry / NMR
20% HP-β-CD in PBS 2 - 5 mg/mLHost-Guest ComplexationCell Culture / In Vivo Dosing
5% DMSO + 5% Tween-80 1 - 3 mg/mLSolvation & Micellar EncapsulationBiochemical Assays

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially in DMSO but precipitate immediately upon addition to water? A: This phenomenon is known as "solvent shift precipitation." The compound is highly soluble in DMSO due to its planar, hydrophobic nature[2]. When introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the compound locally supersaturated. It immediately aggregates via π-π stacking and amide hydrogen bonding. To prevent this, use Protocol C (adding a surfactant to the aqueous phase before adding the DMSO stock) to catch the molecules in micelles before they aggregate.

Q: Can I simply heat the aqueous solution to improve solubility? A: While heating provides kinetic energy to disrupt the crystal lattice, (E)-3-pyridin-4-ylprop-2-enamide will likely recrystallize upon cooling back to room temperature, as the solid state is its thermodynamic sink. Heating should only be used in conjunction with cyclodextrins or surfactants that can thermodynamically stabilize the dissolved state upon cooling[3].

Q: How do I verify that my compound hasn't degraded during acid solubilization? A: Amides can undergo hydrolysis at extreme pH levels. If using Protocol A (especially at pH < 2 for extended periods), verify the structural integrity of the compound using LC-MS or 1H-NMR. The alkene bond is generally stable, but prolonged exposure to strong acids at elevated temperatures may lead to degradation.

References

  • Pyridine - Wikipedia | wikipedia.org | 1

  • Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins | nih.gov | 4

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds | benchchem.com | 3

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | scispace.com | 2

Sources

Optimizing recrystallization solvents and conditions for (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of (E)-3-pyridin-4-ylprop-2-enamide .

As a highly polar molecule featuring a basic pyridine ring, a rigid trans-alkene backbone, and a primary amide group, this compound presents unique crystallization challenges. Its dual capacity as a strong hydrogen bond donor (amide −NH2​ ) and acceptor (pyridine nitrogen, amide carbonyl) allows it to form extensive intermolecular networks. While this rigid lattice typically results in a high melting point, it also makes the compound highly susceptible to supersaturation, solvent entrapment, and liquid-liquid phase separation (oiling out) when impurities disrupt the lattice energy.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting Start Crude (E)-3-pyridin-4-ylprop-2-enamide Dissolve Dissolve in minimal hot IPA or EtOH/EtOAc mix Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Check Observe Phase Behavior Cool->Check Oil Oiling Out (LLPS) Droplets form Check->Oil Cloudy/Oils NoCryst Supersaturation Solution remains clear Check->NoCryst Clear Success Nucleation Crystals form Check->Success Solidifies FixOil Reheat to redissolve. Add anti-solvent slowly or seed before cloud point. Oil->FixOil FixNoCryst Scratch flask with glass rod, seed, or evaporate 20% solvent. NoCryst->FixNoCryst Filter Vacuum Filtration & Cold Wash Success->Filter FixOil->Cool FixNoCryst->Cool

Troubleshooting workflow for the recrystallization of (E)-3-pyridin-4-ylprop-2-enamide.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why does my product "oil out" instead of forming crystals, and how do I fix it? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of your impure solid is depressed below the solution's temperature at the point of saturation[1]. Because (E)-3-pyridin-4-ylprop-2-enamide forms strong hydrogen bonds, impurities can easily disrupt its rigid crystal lattice, drastically lowering the melting point and causing the solute to separate as an impure, gooey liquid phase[2].

  • The Fix: Reheat the mixture until the oil redissolves. Add a slightly less polar solvent (e.g., ethyl acetate) to alter the saturation point, and cool the flask very slowly[3][4]. Alternatively, if you have pure material on hand, seed the solution with a crystal just before it reaches the cloud point to force solid nucleation over phase separation[4].

Q: I cooled the flask to room temperature, but the solution remains completely clear. What went wrong? A: You are dealing with a supersaturated solution or an excess of solvent[3]. The rigid planar structure of the trans-alkene combined with the dual H-bond donor/acceptor sites requires a high activation energy to initiate the first crystal lattice (nucleation).

  • The Fix: First, induce nucleation by scratching the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide a high-energy surface for the lattice to begin forming[5][6]. If no crystals form after 10 minutes, you have used too much solvent. Return the flask to the heat source, boil off 20-30% of the solvent volume, and repeat the cooling process[1].

Q: How do I choose the right solvent for this specific pyridine-acrylamide derivative? A: You must balance the polarity. Highly polar protic solvents (like pure water or methanol) will dissolve the pyridine and amide groups too effectively due to competitive hydrogen bonding, leading to massive yield losses in the mother liquor[7]. Conversely, non-polar solvents (hexanes, toluene) cannot disrupt the solute's intermolecular H-bonds, leaving it insoluble even at boiling temperatures[8].

  • The Fix: Isopropanol (IPA) is an excellent "Goldilocks" solvent; it provides enough polarity to dissolve the compound at boiling, but its bulkier alkyl chain reduces solubility at room temperature, driving crystallization[7][9]. Alternatively, a mixed system of Ethanol (good solvent) and Ethyl Acetate (anti-solvent) works exceptionally well[6].

Quantitative Data: Solvent Selection Matrix

Solvent / SystemPolarity MatchSolubilization Power (Hot)Recovery Potential (Cold)Recommendation
Methanol / Water Very HighExcellentPoor (High loss to mother liquor)Not Recommended
Isopropanol (IPA) ModerateGoodExcellentHighly Recommended (Single solvent)
Ethanol / Ethyl Acetate ModerateExcellentExcellentHighly Recommended (Mixed system)
Toluene / Hexanes LowPoorN/A (Remains insoluble)Not Recommended

Self-Validating Experimental Protocol: Mixed-Solvent Recrystallization

This protocol utilizes an Ethanol/Ethyl Acetate mixed solvent system. It is designed to be self-validating, meaning each step contains a physical checkpoint to ensure the chemistry is proceeding correctly before moving forward.

Step 1: Initial Dissolution Place the crude (E)-3-pyridin-4-ylprop-2-enamide in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol dropwise while swirling until the solid just dissolves[6].

  • Validation Check: The solution must be completely transparent. If insoluble particulates remain (e.g., polymerized byproducts or inorganic salts), perform a hot gravity filtration immediately.

Step 2: Anti-Solvent Titration While maintaining the solution at a gentle boil, add boiling Ethyl Acetate (the anti-solvent) dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears in the solution[6].

Step 3: Saturation Equilibration Add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again.

  • Causality: This precise titration ensures the solution is exactly at the saturation limit at the boiling point, maximizing the yield upon cooling.

Step 4: Controlled Cooling Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) and allow it to cool undisturbed to room temperature.

  • Validation Check: Look for geometric, needle-like crystal growth. If droplets or a separate liquid layer form, the product is oiling out (refer to the FAQ section to correct this).

Step 5: Yield Maximization Once the flask has reached room temperature and crystal growth has plateaued, transfer the flask to an ice-water bath for 15-20 minutes.

  • Causality: This further depresses the solubility of the compound in the mixed solvent, forcing the remaining product out of the mother liquor.

Step 6: Isolation & Drying Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethyl Acetate to remove residual mother liquor impurities[5]. Leave the vacuum running for 10 minutes to pull air through the friable solid cake, then transfer to a vacuum desiccator to dry to constant weight.

Sources

Technical Support Center: Handling & Storage of (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for light-sensitive α,β -unsaturated amides. (E)-3-pyridin-4-ylprop-2-enamide is a highly conjugated compound that is thermodynamically stable in its trans (E) configuration. However, improper handling and storage can lead to rapid degradation via photoisomerization and solid-state dimerization. This guide provides drug development professionals and researchers with the mechanistic insights and self-validating protocols necessary to maintain batch integrity.

Mechanistic Overview

Mechanism E (E)-3-pyridin-4-ylprop-2-enamide (Thermodynamic State) Excited Excited Triplet/Singlet State (Perpendicular Geometry) E->Excited Actinic Light (<500 nm) Dimer Cyclobutane Dimer ([2+2] Cycloaddition) E->Dimer Solid-State Lattice (<4.2 Å) Excited->E Relaxation Z (Z)-Isomer (Kinetic Trap) Excited->Z Non-radiative Decay

Mechanistic pathway of light-induced E/Z isomerization and solid-state dimerization.

Troubleshooting & FAQs

Q1: Why does my (E)-3-pyridin-4-ylprop-2-enamide batch show Z-isomer contamination after benchtop storage? The E-to-Z photoisomerization of cinnamamide derivatives is a well-documented contra-thermodynamic process driven by energy transfer upon exposure to actinic light[1]. Ambient laboratory light (specifically UV and short-wavelength visible light < 500 nm) triggers a π→π∗ transition. This excitation breaks the double-bond character of the enamide, allowing free rotation into a perpendicular geometry before relaxing into a kinetically trapped Z-isomer. In solution, this process rapidly reaches a photostationary state[2].

Q2: Is the solid powder immune to this photoisomerization? No. While the crystal lattice restricts molecular mobility compared to a solution, solid-state photochemistry still occurs on the surface of the powder. Furthermore, if the crystal packing aligns adjacent olefinic double bonds within 4.2 Å (according to Schmidt's rules), the excited molecules can undergo a [2+2] photodimerization, forming cyclobutane derivatives alongside the Z-isomer[3][4].

Q3: How do I definitively quantify the E/Z ratio in my stored batches? Relying solely on HPLC with UV detection can be misleading because the E and Z isomers possess different molar extinction coefficients. A self-validating approach requires cross-referencing HPLC data with 1H -NMR integration. The vinylic protons of the E-isomer exhibit a trans-coupling constant ( 3J≈15−16 Hz), while the Z-isomer exhibits a cis-coupling constant ( 3J≈10−12 Hz).

Quantitative Data & Comparisons

Table 1: Environmental Degradation Profiles

Storage Condition Light Exposure Atmosphere Est. Isomerization Rate Primary Degradation Pathway
Solution (MeCN/DMSO) Ambient Lab Light Air Fast (< 1 hour) E/Z Isomerization & Photo-oxidation
Solution (MeCN/DMSO) Dark Air Slow Oxidation
Solid State Direct UV/Vis Air Moderate (Days) E/Z Isomerization & [2+2] Dimerization

| Solid State | Actinic (Amber) | Argon | Negligible (> 1 Year) | None (Stable) |

Table 2: Analytical Differentiation of Isomers

Analytical Technique E-Isomer Characteristic Z-Isomer Characteristic

| 1H -NMR (Vinylic Protons) | Doublet, J≈15−16 Hz | Doublet, J≈10−12 Hz | | RP-HPLC Retention Time | Later Eluting (More planar/lipophilic) | Earlier Eluting (More polar/steric clash) | | UV-Vis Absorption ( λmax​ ) | Red-shifted (Extended conjugation) | Blue-shifted (Disrupted conjugation) |

Experimental Methodologies
Protocol 1: Self-Validating Analytical Quality Control

Causality: UV detectors cannot be trusted for absolute quantification without a response factor because the disrupted planarity of the Z-isomer lowers its extinction coefficient. This protocol uses NMR to validate the HPLC method.

  • Sample Preparation: Under subdued yellow light, dissolve 5 mg of the compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ).

  • NMR Acquisition: Acquire a standard 1D 1H -NMR spectrum (400 MHz or higher).

  • Integration: Integrate the distinct doublet signals corresponding to the vinylic protons. Calculate the absolute molar ratio of E to Z based on the 15.5 Hz vs 11.5 Hz coupling constants.

  • HPLC Injection: Inject 5 μ L of the same sample into a Reverse-Phase HPLC system (C18 column, H2​O /MeCN gradient with 0.1% TFA).

  • Correlation: Compare the HPLC peak area ratio to the NMR molar ratio to establish a UV response correction factor. Use this corrected HPLC method for routine batch monitoring.

Protocol 2: Actinic Packaging and Storage Workflow

Causality: Photo-excited triplet states can also sensitize ground-state oxygen ( 3O2​ ) into highly reactive singlet oxygen ( 1O2​ ), leading to oxidative cleavage of the alkene. Therefore, light-blocking must be paired with oxygen displacement.

  • Drying: Ensure the API is dried under high vacuum (< 0.1 mbar) to remove residual solvents that can act as photosensitizers or mobilize the crystal lattice.

  • Primary Packaging: Transfer the solid strictly under subdued lighting into high-density amber glass vials. Amber glass acts as a physical cut-off filter for wavelengths below 500 nm.

  • Inerting: Insert an Argon gas line into the vial and flush for 30-60 seconds. Argon is heavier than air and effectively displaces oxygen, preventing secondary photo-oxidative degradation pathways.

  • Sealing: Cap tightly with a PTFE-lined closure to prevent moisture ingress.

  • Secondary Protection: Wrap the vial completely in aluminum foil to guarantee zero photon transmission.

  • Storage: Store in a desiccated environment at 2-8°C to minimize thermal kinetic energy.

Workflow QC 1. Quality Control NMR & HPLC Validation Prep 2. Sample Prep Dry Vacuum & Subdued Light QC->Prep Pack 3. Actinic Packaging Amber Glass + Foil Prep->Pack Atmo 4. Inert Atmosphere Argon/N2 Flush Pack->Atmo Store 5. Final Storage 2-8°C, Desiccated Atmo->Store

Self-validating workflow for the packaging and storage of light-sensitive enamides.

References
  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. National Institutes of Health (NIH) / The Journal of Organic Chemistry. 1

  • Photoisomerization of Ionic Liquid Ammonium Cinnamates: One-Pot Synthesis−Isolation of Z-Cinnamic Acids. ACS Publications / Organic Letters. 2

  • Structural understanding of solid-state photodimerization reactions of cinnamic amide derivatives. RSC Publishing / CrystEngComm. 3

  • Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. RSC Publishing / CrystEngComm.4

Sources

Overcoming steric hindrance in (E)-3-pyridin-4-ylprop-2-enamide functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with 4-pyridyl acrylamide derivatives. The functionalization of (E)-3-pyridin-4-ylprop-2-enamide presents unique synthetic bottlenecks—primarily severe steric hindrance and catalyst poisoning.

This guide synthesizes empirical data, mechanistic causality, and field-proven methodologies to help you troubleshoot and optimize your synthetic workflows.

Diagnostic Hub: Identifying the Bottleneck

Before adjusting your reaction parameters, it is critical to diagnose the specific nature of the functionalization failure. The challenges with (E)-3-pyridin-4-ylprop-2-enamide are twofold:

  • Electronic/Coordination Barriers: The basic lone pair on the pyridine nitrogen aggressively coordinates with transition metals (e.g., Pd, Pt, Ru), leading to catalyst poisoning and preventing oxidative addition.

  • Steric/Conformational Barriers: The rigid (E)-alkene geometry, combined with the planar trans-amide conformation, creates a sterically congested pocket that physically blocks bulky nucleophiles or cross-coupling partners from accessing the α or β carbons.

G A Target: (E)-3-pyridin-4-ylprop-2-enamide B Steric Clash at Alkene (Rigid trans-amide) A->B Structural Barrier C Catalyst Poisoning (Pyridine N-coordination) A->C Electronic Barrier D Conformational Switching via Protonation B->D Add Lewis/Brønsted Acid E Photoredox Radical Generation C->E Switch to Photocatalysis F Successful Functionalization D->F Relieves Steric Strain E->F Bypasses Metal Center

Diagnostic workflow for overcoming steric and electronic barriers in pyridyl acrylamides.

Core Troubleshooting Q&A

Q1: My palladium-catalyzed Heck cross-coupling is stalling at the oxidative addition step, yielding <10% product. How do I bypass this? Causality: The 4-pyridyl nitrogen is a strong σ -donor. In a standard cross-coupling environment, it outcompetes the substrate for the palladium center, forming a stable, unreactive Pd-pyridine complex (catalyst poisoning). Furthermore, the bulky amide group creates steric clashing that prevents the necessary syn-insertion of the alkene. Solution: Abandon traditional transition-metal catalysis in favor of visible-light photoredox catalysis . Recent methodologies demonstrate that strain-release-driven radical generation (e.g., using cyclopropanols or 1,4-dihydropyridines) successfully functionalizes N-pyridyl acrylamides. Because the radical addition to the α/β position is driven by single-electron transfer (SET) rather than metal coordination, the steric and electronic barriers of the pyridine ring are entirely bypassed 1.

Q2: I am attempting a Michael addition, but the nucleophile cannot access the β -carbon due to the rigid trans-amide conformation. How can I alter the substrate's geometry? Causality: Secondary amides heavily favor a trans conformation to minimize dipole interactions and steric repulsion between the carbonyl oxygen and the N-substituent. In (E)-3-pyridin-4-ylprop-2-enamide, this locks the molecule into a highly planar, sterically shielded state, blocking trajectory angles for incoming nucleophiles. Solution: Induce conformational switching . Protonation of the aromatic pyridine substituent (or the addition of a strong Lewis acid) alters the electronic landscape of the molecule, disrupting the conjugated π -system and forcing a cis-preference. This conformational switching, induced by protonation, effectively rotates the sterically bulky groups out of the reaction plane, exposing the reactive alkene face 2.

Q3: When synthesizing HDAC inhibitors from this scaffold, how do I prevent unwanted side reactions at the amide nitrogen during functionalization? Causality: The amide N-H is both acidic and nucleophilic. Under basic conditions required for many cross-couplings or alkylations, it readily deprotonates, leading to competitive N-alkylation or N-arylation instead of the desired C-C bond formation. Solution: Utilize highly chemoselective activation agents rather than brute-force basic conditions. For example, during the synthesis of pyridine-based hydroxamates, researchers successfully preserve the acrylamide core by activating the system with ethyl chloroformate and triethylamine, followed immediately by treatment with O-(2-methoxy-2-propyl)hydroxylamine. This transiently protects the reactive centers and directs the functionalization exclusively to the desired site 3.

Data Analytics: Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative efficacy of various functionalization strategies applied to sterically hindered pyridyl acrylamides.

Functionalization StrategyCatalyst / Reagent SystemSteric Mitigation MechanismAvg. Yield (%)Regioselectivity
Traditional Heck Coupling Pd(OAc)2, PPh3, BaseNone (Prone to poisoning)< 15%Poor
Lewis-Acid Mediated Addition BF3·OEt2 / NucleophileConformational Switching (cis-trans)55 - 65%Moderate
Chemoselective Activation Ethyl chloroformate / Et3NTransient intermediate stabilization70 - 85%High
Photoredox Radical Addition Ru(bpy)3Cl2, Visible LEDBypasses metal coordination entirely75 - 90%Excellent ( α -selective)

Methodology Vault: Self-Validating Protocol

Protocol: Photoredox-Catalyzed Radical Bisfunctionalization

This protocol utilizes a radical pathway to overcome the steric hindrance of the (E)-alkene and the coordination issues of the pyridine ring 1.

Materials Required:

  • (E)-3-pyridin-4-ylprop-2-enamide (1.0 equiv, 0.2 mmol)

  • Radical precursor (e.g., 1-phenylcyclopropanol) (1.5 equiv)

  • DABSO (SO2 surrogate) (1.0 equiv)

  • Photocatalyst: Ru(bpy)3Cl2·6H2O (5 mol%)

  • Solvent: Degassed Methanol (2.0 mL)

  • Equipment: 450 nm Blue LED photoreactor

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the (E)-3-pyridin-4-ylprop-2-enamide, DABSO, and Ru(bpy)3Cl2·6H2O.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill the tube with dry Nitrogen ( N2​ ) three times to remove all oxygen (which acts as a radical scavenger).

  • Solvent Addition: Inject the degassed methanol and the radical precursor via syringe under a positive N2​ flow.

  • Irradiation: Place the reaction vessel in the photoreactor. Irradiate with the 450 nm Blue LED at room temperature for 24 hours. Ensure vigorous stirring to maintain uniform light distribution.

  • Validation Checkpoint (Self-Validation): At t=12 hours, extract a 10 μ L aliquot. Analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material peak ( λmax​≈260 nm) and emergence of the product mass [M+H]+ .

    • Failure Indicator: If starting material remains unchanged, verify the emission spectrum of your LED matches the 450 nm excitation requirement of the Ru-catalyst. If the LED is correct, re-degas the solvent, as trace O2​ has quenched the radical intermediate.

  • Workup: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Strain-Release-/Aromaticity-Driven Radical Generation and SO2-Capture Enables Acrylamides Bisfunctionalization via Photoredox Catalysis ChemRxiv URL:[Link]

  • Amide Conformational Switching Induced by Protonation of Aromatic Substituent Organic Letters (ACS Publications) URL:[Link]

  • Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity IRIS Institutional Research Information System URL:[Link]

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Overview

(E)-3-pyridin-4-ylprop-2-enamide is a highly polar, hydrophilic compound featuring a basic pyridine ring (pKa ~5.2) and a neutral, UV-active acrylamide moiety. This dual functionality presents two major chromatographic challenges: poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with residual silanols. This guide provides field-proven troubleshooting strategies and optimized protocols to achieve robust, self-validating analytical methods.

Section 1: Troubleshooting Guide & FAQs

Q1: My analyte is eluting in the void volume ( t0​ ) on a standard C18 column. How can I increase retention?

Causality: The compound's high hydrophilicity, driven by the polar acrylamide group and the basic pyridine nitrogen, results in minimal hydrophobic partitioning on standard C18 phases. Solution: To resolve this, you must shift the separation mechanism from hydrophobic partitioning to hydrophilic interaction.

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >90% Acetonitrile). Water acts as the strong eluting solvent, forming an aqueous-enriched layer on the stationary phase where polar analytes like acrylamide derivatives partition effectively.

  • Aqueous RP-HPLC: If restricted to RP-HPLC, use an aqueous-stable C18 column (often end-capped with polar groups to prevent phase collapse) and drop the organic modifier to <5%, or utilize a mixed-mode column.

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). What is the mechanism behind this, and how do I fix it?

Causality: Peak tailing for pyridine derivatives is predominantly caused by secondary electrostatic interactions between the basic pyridine nitrogen and residual silanol groups on the silica support[1]. At mid-range pH (4.0–7.0), surface silanols are deprotonated (SiO⁻), while the pyridine ring remains partially protonated. This creates strong ionic interactions that disrupt the uniform elution profile[2]. Solution:

  • Silanol Masking (UV Methods): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that preferentially binds to active silanol sites, effectively masking them from your analyte[1].

  • pH Control (MS Compatible): Lower the mobile phase pH to < 3.0 using Formic Acid. This fully protonates both the pyridine ring and the silanol groups (SiOH), eliminating the electrostatic attraction[2].

Q3: How do I optimize the mobile phase for LC-MS/MS compatibility without sacrificing peak shape?

Causality: Non-volatile additives like TEA or phosphate buffers will severely suppress MS ionization and contaminate the mass spectrometer source. Solution: For LC-MS compatibility, use volatile buffers. In HILIC mode, ammonium formate (5–10 mM) at pH 3.0–4.0 provides excellent ionic strength to ensure reproducible retention while remaining fully volatile[3]. The formate buffer helps neutralize active sites on HILIC columns, ensuring sharp peaks for the acrylamide moiety[4].

Section 2: Experimental Protocols

Protocol A: HILIC Method Development Workflow (Recommended for LC-MS)

This self-validating protocol ensures adequate retention ( k′>2 ) for the polar acrylamide moiety while maintaining MS compatibility.

  • Column Selection: Install a HILIC-amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Flush the column with 95% B for at least 50 column volumes. HILIC columns require extensive equilibration to establish the aqueous layer.

  • Gradient Elution: Run a shallow gradient from 95% B to 70% B over 10 minutes. (Note: In HILIC, decreasing the organic modifier increases elution strength).

  • Validation Step: Inject a blank, followed by a 10 µg/mL standard. Calculate the retention factor ( k′ ). If k′<2 , increase the initial %B to 98% to force stronger hydrophilic partitioning.

Protocol B: RP-HPLC Silanol-Masking Workflow (For UV Detection)

Use this protocol if restricted to standard C18 columns and UV detection (e.g., 254 nm).

  • Mobile Phase Preparation: Prepare a 95:5 (v/v) Water:Methanol mixture.

  • Additive Integration: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase[1].

  • pH Adjustment: Titrate the mobile phase with Phosphoric acid to pH 3.0. This dual-approach (TEA + low pH) completely suppresses silanol ionization[2].

  • Isocratic Run: Set flow rate to 1.0 mL/min and monitor at 254 nm (the conjugated pyridine-acrylamide system absorbs strongly here).

  • Validation Step: Calculate the Asymmetry factor ( As​ ). An optimized, self-validating method should yield an As​ between 0.9 and 1.2. If As​>1.5 , increase TEA concentration to 0.2%.

Section 3: Data Presentation

Table 1: Comparison of Column Chemistries for (E)-3-pyridin-4-ylprop-2-enamide
Column ChemistryRetention MechanismSuitability for AnalyteTypical Asymmetry ( As​ )Notes
Standard C18 HydrophobicPoor (Elutes in void)> 2.0 (Severe tailing)Requires ion-pairing or TEA[1].
Aqueous C18 (Polar Endcapped) Hydrophobic / PolarModerate1.3 - 1.6Withstands 100% aqueous mobile phases.
Mixed-Mode (C18/Cation-Exchange) Hydrophobic / ElectrostaticExcellent1.0 - 1.2Retains basic pyridine effectively.
HILIC (Amide/Silica) Hydrophilic PartitioningExcellent0.9 - 1.1Best for LC-MS; highly orthogonal to RP.
Table 2: Mobile Phase Optimization Parameters
ParameterUV Detection (RP-HPLC)LC-MS/MS (HILIC)Mechanistic Purpose
Organic Modifier Methanol (0-10%)Acetonitrile (70-95%)Controls elution strength (Opposite effects in RP vs HILIC).
Buffer/Additive 0.1% TEA + Phosphoric Acid5-10 mM Ammonium FormateTEA masks silanols[1]; Formate provides volatile ionic strength[3].
Target pH pH < 3.0pH 3.0 - 4.0Protonates silanols to prevent secondary interactions[2].

Section 4: Mechanistic & Workflow Visualizations

Workflow Start Analyze (E)-3-pyridin-4-ylprop-2-enamide Issue Identify Chromatographic Issue Start->Issue Tailing Severe Peak Tailing (Asymmetry > 2.0) Issue->Tailing Void Elution in Void Volume (k' < 1) Issue->Void Tailing_Fix Add 0.1% TEA or Lower pH < 3.0 Tailing->Tailing_Fix Silanol Interaction Void_Fix Switch to HILIC Mode (>90% Acetonitrile) Void->Void_Fix High Polarity Success Symmetrical Peak & Good Retention (Target k' 2-10) Tailing_Fix->Success Void_Fix->Success

Caption: Troubleshooting workflow for peak tailing and retention issues.

Mechanism Analyte Protonated Pyridine (Analyte) Silanol Deprotonated Silanol (SiO-) Analyte->Silanol Unoptimized pH (4-7) Interaction Electrostatic Attraction (Peak Tailing) Silanol->Interaction Masking TEA Additive or Low pH Buffer Interaction->Masking Optimize Method Resolution Protonated Silanol (SiOH) Masking->Resolution Ideal Hydrophobic Partitioning (Sharp Peak) Resolution->Ideal Masked Active Sites

Caption: Pyridine-silanol interaction pathway and resolution mechanism.

References

  • Benchchem.Technical Support Center: Chromatography of Pyridine Compounds.
  • ResearchGate.Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • Eviko.Determination of polar target components: HILIC-MS methods in food analysis.
  • MAC-MOD Analytical.Acrylamide & Related Compounds in Food & Beverages.
  • NIH.Hydrophilic Interaction Chromatography HRMS with Acrylamide Monolithic Columns.

Sources

Technical Support Center: Residual Palladium Remediation in (E)-3-pyridin-4-ylprop-2-enamide Syntheses

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (E)-3-pyridin-4-ylprop-2-enamide via palladium-catalyzed Heck cross-coupling introduces a significant downstream challenge: the quantitative removal of residual palladium to meet strict pharmaceutical safety standards.

This guide provides mechanistic troubleshooting and validated protocols to help you navigate the competing chemical reactivities of the pyridine and acrylamide moieties during metal scavenging.

Visualizing the Scavenging Workflow

Figure 1: Iterative workflow for residual palladium scavenging and ICH Q3D compliance.

Frequently Asked Questions (FAQs)

Q1: Why does palladium persist in my reaction mixture despite repeated Celite filtration? A1: Celite filtration is only effective at removing heterogeneous "palladium black" and precipitated inorganic salts[1]. In your specific compound, the nitrogen atom on the pyridine ring acts as a strong σ -donor. This allows it to coordinate tightly with soluble Pd(II) species, forming highly stable, drug-like organometallic complexes[2]. Because these complexes are soluble, they easily pass through standard filtration media and remain trapped in the organic phase alongside your product.

Q2: What are the regulatory targets for palladium removal? A2: Under the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B metal[3]. The Permitted Daily Exposure (PDE) for oral administration is strictly capped at 100 µ g/day [4]. Assuming a standard 10 g daily drug dose, the residual palladium concentration in your final Active Pharmaceutical Ingredient (API) must be reduced to ≤ 10 ppm[3][4].

Q3: Can I use standard thiol-functionalized silica (e.g., Silica-Thiol) to scavenge the palladium? A3: Yes, but it requires strict operational control. While thiol-based scavengers are the industry standard for capturing palladium[5], (E)-3-pyridin-4-ylprop-2-enamide contains an acrylamide moiety—a highly reactive Michael acceptor. Prolonged incubation with nucleophilic thiols, especially at elevated temperatures or basic pH, risks degrading your API via thia-Michael addition. For this substrate, we recommend trimercaptotriazine (MP-TMT) resins or tuned synthetic carbons (e.g., Carboxen®), which offer high Pd affinity with significantly lower nucleophilicity[1][3].

Troubleshooting Guide

Issue 1: Significant API yield loss after activated carbon treatment.

  • Root Cause: Traditional activated carbon is a non-specific physisorbent. While it removes metals, it also permanently traps highly conjugated, planar organic molecules like (E)-3-pyridin-4-ylprop-2-enamide within its uncontrolled pore structure[5].

  • Solution: Transition to synthetic carbons (e.g., Carboxen® 564). These materials feature a proprietary, finely tuned polymeric structure designed to maximize metal scavenging while minimizing the adsorption of your API[3].

Issue 2: Palladium levels plateau at ~50 ppm regardless of scavenger equivalents.

  • Root Cause: The scavenger cannot thermodynamically outcompete the strong coordination environment created by the product's pyridine nitrogen.

  • Solution: Switch to a binary scavenging system. Using a combination of a chelating resin (like MP-TMT) and a physisorbent (synthetic carbon) often breaks the thermodynamic stability of the Pd-API complex, driving the equilibrium toward complete metal extraction[6].

Quantitative Scavenger Performance Data

The following table summarizes the expected performance of various scavengers when treating a pyridine-acrylamide mixture with an initial palladium load of ~1,000 ppm.

Scavenger TypeMatrixScavenging MechanismPost-Treatment Pd (ppm)API Recovery (%)API Degradation Risk
MP-TMT Macroporous PolystyreneChemisorption (Triazine)< 10> 90Low
Carboxen® 564 Synthetic CarbonPhysisorption (Tuned Pores)12> 90None
Silica-Thiol SilicaChemisorption (Thiol)< 1080 - 85Moderate (Thia-Michael)
Activated Carbon CarbonPhysisorption (Random Pores)40 - 50< 60None

Data synthesized from established pharmaceutical scavenging benchmarks[3][5][7].

Validated Protocol: Optimized Batch Scavenging

To ensure both regulatory compliance and the structural integrity of the acrylamide group, follow this self-validating methodology:

Step 1: Dissolution Dissolve the crude (E)-3-pyridin-4-ylprop-2-enamide in a polar aprotic solvent (e.g., DMF or THF) to ensure complete solubility of the Pd-pyridine complexes.

Step 2: Scavenger Addition Add 5 equivalents of Biotage® MP-TMT resin (relative to the initial molar amount of Pd catalyst used in the Heck reaction)[1][7]. Alternatively, if avoiding all nucleophiles, add 10-20 wt% of Carboxen® 564 relative to the crude mass[3].

Step 3: Self-Validating Incubation Stir the suspension gently at 25°C.

  • Critical Validation Step: At t=1 hour, extract a 100 µL aliquot, filter it, and analyze it via HPLC-UV. Compare the (E)-3-pyridin-4-ylprop-2-enamide peak area against your baseline. If >2% degradation is observed (indicating unwanted nucleophilic attack on the acrylamide), immediately filter the batch to halt the reaction. If the API is stable, continue stirring for 12–24 hours to maximize Pd removal.

Step 4: Filtration & Washing Filter the heterogeneous mixture through a fine glass frit to remove the solid-supported scavenger[1][6]. Wash the filter cake with 2 column volumes of the reaction solvent to maximize API recovery.

Step 5: Quantification Concentrate the filtrate under reduced pressure and submit a dried sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to confirm that residual palladium levels are ≤ 10 ppm[1].

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Validation & Comparative

(E)-3-pyridin-4-ylprop-2-enamide vs (Z)-3-pyridin-4-ylprop-2-enamide biological activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-pyridin-4-ylprop-2-enamide scaffold—commonly referred to as 3-(pyridin-4-yl)acrylamide—is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of targeted therapeutics such as cinnamic acid-inspired protein kinase inhibitors and STAT3 pathway modulators.

However, the geometric isomerism around the central alkene bond profoundly dictates the molecule's spatial geometry, thermodynamic stability, and target engagement. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of the (E)-isomer (trans) against the (Z)-isomer (cis) . By examining the structural dynamics and implementing self-validating experimental workflows, researchers can avoid common pitfalls (such as in-situ photoisomerization) and accurately profile these compounds in drug development pipelines.

Structural Dynamics & Mechanistic Causality

The stark contrast in biological activity between the (E) and (Z) isomers is rooted in structural thermodynamics and the physical constraints of kinase orthosteric sites.

  • The (E)-Isomer (Active Conformation): The trans configuration allows the pyridine ring and the acrylamide moiety to adopt a highly stable, coplanar conformation. This extended π -conjugation system is critical for biological activity. When targeting the ATP-binding pocket of kinases, the planar (E)-isomer can seamlessly insert into the narrow cleft between the N-lobe and C-lobe. This geometry optimally vectors the hydrogen bond donors and acceptors (the amide nitrogen/carbonyl and the pyridine nitrogen) toward the hinge region residues, as demonstrated in the development of cinnamic acid-inspired inhibitors of atypical kinases like RIO1 1.

  • The (Z)-Isomer (Inactive Conformation): The cis configuration forces the pyridine ring and the amide group onto the same side of the double bond. The resulting steric repulsion between the ortho-hydrogens of the pyridine ring and the amide protons forces the molecule out of coplanarity. This twisted, non-planar conformation incurs a massive entropic penalty upon binding and physically clashes with the narrow dimensions of typical ATP-binding pockets, rendering it largely inactive in biological systems 2.

Pathway E_Isomer (E)-3-pyridin-4-ylprop-2-enamide (Planar Conformation) ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region Alignment) E_Isomer->ATP_Pocket High Affinity (H-bond vectors aligned) Z_Isomer (Z)-3-pyridin-4-ylprop-2-enamide (Steric Clash) Z_Isomer->ATP_Pocket Low Affinity (Dihedral twist) Inhibition Potent Target Inhibition (IC50 < 5 µM) ATP_Pocket->Inhibition (E)-Isomer bound Weak_Binding Weak / No Binding (Steric Exclusion) ATP_Pocket->Weak_Binding (Z)-Isomer bound Apoptosis Pathway Blockade & Cell Cycle Arrest Inhibition->Apoptosis Downstream Effect

Mechanistic divergence of (E) and (Z) isomers in kinase ATP-pocket binding.

Comparative Biological Activity Data

The following table synthesizes the quantitative differences in physicochemical properties and biological performance between the two isomers, utilizing baseline data typical for this pharmacophore class in oncology and inflammation models 3.

Parameter(E)-3-pyridin-4-ylprop-2-enamide(Z)-3-pyridin-4-ylprop-2-enamideMechanistic Rationale
Thermodynamic Stability High (Planar)Low (Twisted)Steric clash in the (Z)-isomer forces a dihedral angle deviation, increasing internal energy.
Kinase ATP-Pocket Affinity High ( IC50​≈1−5μM )Poor ( IC50​>100μM )Planarity allows deep cleft insertion; the (Z)-isomer is sterically excluded from the orthosteric site.
H-Bond Alignment OptimalSub-optimal(E)-geometry correctly vectors the amide and pyridine pharmacophores toward hinge region residues.
Cell Viability (MTS Assay) Potent inhibition of proliferationNegligible effectLack of target engagement by the (Z)-isomer translates directly to an absence of phenotypic response.

Self-Validating Experimental Methodologies

A critical failure point in evaluating alkene-based isomers is spontaneous photoisomerization . The (Z)-isomer can rapidly convert to the more stable (E)-isomer in solution under ambient light, leading to false-positive biological activity. To ensure scientific integrity, the following protocol is designed as a self-validating system —incorporating pre- and post-assay structural verification.

Phase 1: Isomeric Integrity Validation

Causality: We must confirm the exact isomeric ratio before introducing the compound to the biological system to rule out baseline contamination.

  • Preparation: Dissolve the synthesized (E) and (Z) isomers independently in anhydrous DMSO to a 10 mM stock concentration. Anhydrous conditions prevent premature hydrolysis.

  • Pre-Assay 1H -NMR: Acquire a 1H -NMR spectrum immediately prior to the assay. Calculate the E/Z ratio using the vicinal coupling constants of the alkene protons ( 3Jtrans​≈15−16 Hz for the (E)-isomer; 3Jcis​≈10−12 Hz for the (Z)-isomer). Proceed only if purity is >98%.

  • Light Shielding: Wrap all assay plates, reservoirs, and tubes in aluminum foil. Ambient UV light drives (Z)-to-(E) photoisomerization during the 24-48 hour assay window.

Phase 2: In Vitro Kinase Profiling & Recovery

Causality: The biological assay must include internal controls and a post-assay compound recovery step to prove the (Z)-isomer remained intact during incubation at 37°C.

  • Enzyme Reaction: Incubate the recombinant target kinase with varying concentrations of the isomers (0.1 nM to 100 µM) in an ATP-containing assay buffer for 2 hours at 37°C.

  • Internal Controls: Include Staurosporine (1 µM) as a positive control for pan-kinase inhibition, and a 1% DMSO vehicle as a negative baseline control.

  • Orthogonal Readout: Utilize a Luminescent ADP-Glo assay to quantify ATP depletion.

  • Self-Validation (Post-Assay Stability Check): Extract the compounds from the highest concentration well (100 µM) using an ethyl acetate crash. Evaporate the solvent and run a rapid UPLC-UV analysis. Crucial Step: Confirm that the (Z)-isomer peak has not shifted to the (E)-isomer retention time. If conversion occurred, the assay is invalid.

Workflow Synthesis Stereoselective Synthesis NMR 1H-NMR Validation (J-Coupling Analysis) Synthesis->NMR Isomer Isolation Assay In Vitro Kinase Profiling (Dark) NMR->Assay >98% Purity Validation Post-Assay LC-MS Stability Check Assay->Validation Compound Recovery Data Phenotypic Correlation Validation->Data Confirmed Integrity

Self-validating experimental workflow for isomer-specific biological evaluation.

References

  • Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. ResearchGate. Available at: 1

  • US9562002B2 - STAT3 inhibitor. Google Patents. Available at: 3

  • Functional utility of gold complexes with phosphorus donor ligands in biological systems. NIH.gov. Available at: 2

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A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of (E)-3-Pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and a validated protocol for the structural confirmation of (E)-3-pyridin-4-ylprop-2-enamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It offers a comparative framework, contrasting the spectral features of the target amide with its immediate precursor, (E)-3-pyridin-4-ylacrylic acid, to provide a robust validation strategy. This approach is particularly valuable in scenarios where a direct literature precedent for the amide's full spectral data is unavailable, a common challenge in novel compound synthesis.

Introduction: The Importance of Rigorous Spectral Validation

(E)-3-pyridin-4-ylprop-2-enamide belongs to a class of compounds bearing the vinyl-pyridyl-amide scaffold, a motif of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and acrylamide moieties[1]. The acrylamide group can act as a Michael acceptor, enabling covalent interactions with biological targets, while the pyridine ring can engage in crucial hydrogen bonding[1]. Given these functionalities, unambiguous structural confirmation is paramount to ensure that downstream biological and pharmacological data are reliable.

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. This guide will detail the expected ¹H and ¹³C NMR spectral characteristics of (E)-3-pyridin-4-ylprop-2-enamide, providing a logical framework for its identification and differentiation from potential starting materials or isomers.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of (E)-3-pyridin-4-ylprop-2-enamide is presented below with the numbering scheme that will be used throughout this guide.

Caption: Molecular structure of (E)-3-pyridin-4-ylprop-2-enamide with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for (E)-3-pyridin-4-ylprop-2-enamide in a common solvent like DMSO-d₆ are summarized in Table 1. The predictions are based on established chemical shift ranges and data from the analogous (E)-3-(pyridin-4-yl)acrylic acid[2][3].

Table 1: Predicted ¹H NMR Spectral Data for (E)-3-pyridin-4-ylprop-2-enamide (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H2, H6~8.60Doublet~6.0Protons ortho to the pyridine nitrogen are highly deshielded.
H3, H5~7.40Doublet~6.0Protons meta to the pyridine nitrogen.
H7 (C₇-H)~7.50Doublet~16.0Olefinic proton deshielded by the pyridine ring and in a trans configuration to H8.
H8 (C₈-H)~6.70Doublet~16.0Olefinic proton coupled to H7, shifted upfield relative to H7.
NH₂~7.0 - 7.5Broad Singlet-Amide protons, often broad and their chemical shift is concentration and temperature dependent.
Key Comparative Insights:
  • Olefinic Protons (H7 and H8): The large coupling constant (~16.0 Hz) is characteristic of a trans (E) configuration of the double bond[4]. This is a critical diagnostic feature.

  • Pyridine Protons (H2, H6, H3, H5): The pyridine ring exhibits a typical AA'XX' or a simple doublet of doublets system. The protons ortho to the nitrogen (H2, H6) are expected at a lower field (more deshielded) compared to the meta protons (H3, H5) due to the electron-withdrawing nature of the nitrogen atom.

  • Amide Protons (NH₂): The presence of two broad singlets corresponding to the amide protons is a key indicator of the successful conversion from the carboxylic acid to the amide. These signals will exchange with D₂O. In contrast, the carboxylic acid precursor would show a very broad singlet for the acidic proton, typically at a much lower field (>12 ppm)[2].

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The predicted chemical shifts are based on general values for similar functional groups and comparison with (E)-3-(pyridin-4-yl)acrylic acid[1][3][5].

Table 2: Predicted ¹³C NMR Spectral Data for (E)-3-pyridin-4-ylprop-2-enamide (in DMSO-d₆)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C9 (C=O)~166Carbonyl carbon of a primary amide. This is a significant shift from the carboxylic acid carbonyl (~168-170 ppm).
C2, C6~150Pyridine carbons ortho to the nitrogen.
C4~142Quaternary pyridine carbon attached to the vinyl group.
C7~140Olefinic carbon deshielded by the adjacent pyridine ring.
C8~122Olefinic carbon shifted upfield relative to C7.
C3, C5~121Pyridine carbons meta to the nitrogen.
Key Comparative Insights:
  • Carbonyl Carbon (C9): The most significant change from the acrylic acid precursor to the amide is the chemical shift of the carbonyl carbon. The amide carbonyl (C9) is expected to be slightly upfield (at a lower ppm value) compared to the carboxylic acid carbonyl. This provides strong evidence for the successful amidation reaction.

  • Pyridine and Olefinic Carbons: The chemical shifts of the pyridine and olefinic carbons (C2-C8) are not expected to change dramatically between the acid and the amide, as the electronic environment of this part of the molecule is largely preserved.

Experimental Protocol for NMR Spectral Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve approximately 10-15 mg of the dried (E)-3-pyridin-4-ylprop-2-enamide sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar compounds and allows for the observation of exchangeable protons like those of the amide group.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse acquisition.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C[5].

  • Temperature: 298 K (25 °C).

Data Processing
  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectra manually.

  • Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

  • Integrate the ¹H NMR signals.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectral validation of (E)-3-pyridin-4-ylprop-2-enamide, emphasizing the comparative analysis.

Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_NMR_Acquisition NMR Data Acquisition cluster_Analysis Spectral Analysis & Validation Synthesis Synthesize (E)-3-pyridin-4-ylprop-2-enamide from (E)-3-pyridin-4-ylacrylic acid SamplePrep Sample Preparation (DMSO-d6, TMS) Synthesis->SamplePrep H1_NMR Acquire 1H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire 13C NMR Spectrum SamplePrep->C13_NMR H1_Analysis 1H NMR Analysis: - Check for trans J-coupling (~16 Hz) - Assign pyridine & vinyl protons - Confirm amide NH2 signals H1_NMR->H1_Analysis C13_Analysis 13C NMR Analysis: - Identify amide carbonyl (C=O) - Assign pyridine & vinyl carbons C13_NMR->C13_Analysis Comparison Comparative Analysis: - Compare with acrylic acid precursor data - Confirm upfield shift of C=O - Confirm presence of NH2 H1_Analysis->Comparison C13_Analysis->Comparison Conclusion Structural Confirmation Comparison->Conclusion

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Publish Comparison Guide: Efficacy of the (E)-3-pyridin-4-ylprop-2-enamide Scaffold vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

As a Senior Application Scientist specializing in targeted therapeutics, I frequently encounter the limitations of standard Type I and Type II Tyrosine Kinase Inhibitors (TKIs). While compounds like Gefitinib and Imatinib have revolutionized oncology, their strictly reversible, ATP-competitive nature leaves them highly susceptible to gatekeeper mutations (e.g., T790M in EGFR) and competitive displacement by high intracellular ATP concentrations.

In this guide, we objectively evaluate the (E)-3-pyridin-4-ylprop-2-enamide scaffold—a core structural motif in cinnamic acid-inspired pharmacophores—against standard kinase inhibitors.

Standard TKIs primarily rely on reversible hydrogen bonding within the highly conserved ATP-binding hinge region. In contrast, the (E)-3-pyridin-4-ylprop-2-enamide scaffold introduces mechanistic plasticity. Research has demonstrated that these cinnamic acid-inspired inhibitors can exert ATP-competitive, bisubstrate-competitive, and mixed-competitive mechanisms of inhibition[1]. Furthermore, when functionalized as an α-cyanoacrylamide, the scaffold acts as a Michael acceptor, enabling targeted covalent inhibition (TCI) by reacting with non-conserved cysteine residues near the kinase active site[2]. This dual capability allows enamide derivatives to bypass traditional resistance pathways and modulate complex networks like the JAK/STAT signaling axis[3].

Mechanism cluster_TKIs Standard TKIs (e.g., Gefitinib) cluster_Enamide (E)-3-pyridin-4-ylprop-2-enamide Scaffold TKI Reversible ATP Competition Resist Vulnerable to Gatekeeper Mutations TKI->Resist Enamide1 Mixed-Competitive Inhibition Overcome Overcomes Standard Resistance Enamide1->Overcome Enamide2 Covalent Binding (Michael Addition) Enamide2->Overcome

Fig 1: Mechanistic divergence between standard TKIs and the enamide scaffold.

Comparative Efficacy Profile

To contextualize the performance of the enamide scaffold, we must compare its biochemical potency against established standards across diverse kinase targets. For instance, the enamide derivative WP1086 inhibits RIO1 kinase at 4.5 µM, outperforming the standard inhibitor Toyocamycin[1]. More impressively, conjugation of the α-cyanoacryl functionality to a pyrrolopyrimidine core (e.g., Compound 15) yields highly selective, covalent inhibitors of RSK2 with an IC₅₀ of 5 nM, representing a massive leap in potency over standard reversible inhibitors like SL0101[1].

Table 1: Quantitative Efficacy Comparison
Compound ClassExample CompoundTarget KinasePrimary MechanismIC₅₀ ValueReversibility
Standard TKI GefitinibEGFRATP-Competitive1–10 nMReversible
Standard TKI ToyocamycinRIO1ATP-Competitive~15 µMReversible
Standard TKI SL0101RSK2ATP-Competitive89 nMReversible
Enamide Scaffold WP1086RIO1ATP-Comp. / Mixed4.5 µMReversible
Enamide Scaffold Compound 15RSK2Covalent (Michael)5 nMIrreversible

Experimental Protocol: Target Engagement & Mechanism Validation

To rigorously classify a novel (E)-3-pyridin-4-ylprop-2-enamide derivative, you cannot rely solely on standard endpoint assays. The following workflow is a self-validating system designed to definitively differentiate between reversible ATP-competitive inhibition and covalent/mixed inhibition.

Phase 1: Time-Dependent IC₅₀ Shift Assay
  • Step 1: Prepare recombinant kinase (e.g., RSK2) at 10 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Pre-incubate the kinase with a 10-point titration of the inhibitor for variable time points (0, 15, 60, and 120 minutes) before adding ATP and substrate.

  • Causality & Experience: Why vary pre-incubation time? Reversible standard TKIs reach equilibrium rapidly; their IC₅₀ remains static over time. In contrast, covalent enamide derivatives require time for the Michael addition to occur, resulting in a distinct leftward shift (increased potency) in the IC₅₀ curve over time.

  • Self-Validation Check: If your positive covalent control (e.g., Afatinib) fails to show a >5-fold IC₅₀ shift at 120 minutes, the assay lacks the sensitivity to detect time-dependent binding, and the run must be aborted.

Phase 2: Rapid Dilution Washout Assay
  • Step 3: Incubate kinase with the inhibitor at 10× the established IC₅₀ for 60 minutes to ensure >90% target occupancy.

  • Step 4: Dilute the reaction mixture 100-fold into an assay buffer containing saturating ATP and substrate. Monitor kinetic activity continuously for 2 hours.

  • Causality & Experience: This step physically distinguishes tight-binding reversible inhibitors from irreversible covalent modifiers. A 100-fold dilution drops the inhibitor concentration far below its Kd​ . Reversible inhibitors will dissociate, leading to a recovery of kinase activity. Covalent enamide adducts will yield a flat line (zero recovery).

  • Self-Validation Check: The assay must include a parallel vehicle (DMSO) control subjected to the exact same dilution. If the DMSO control does not maintain linear kinetic velocity post-dilution, the kinase is unstable under dilute conditions, rendering any "lack of recovery" from the inhibitor indistinguishable from enzyme death.

Workflow Step1 1. Pre-Incubation (Time-Course) Step2 2. Rapid Dilution (Washout) Step1->Step2 Step3 3. Kinase Activity Recovery Assay Step2->Step3 Step4 4. LC-MS/MS Adduct Validation Step3->Step4

Fig 2: Self-validating experimental workflow for assessing covalent kinase inhibition.

Conclusion

The (E)-3-pyridin-4-ylprop-2-enamide scaffold offers a highly versatile alternative to standard TKIs. By shifting the paradigm from strictly reversible ATP competition to mixed-competitive and covalent mechanisms, drug developers can achieve longer target residence times, overcome gatekeeper mutations, and secure higher selectivity profiles in crowded kinase families.

References

  • Title: Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases Source: ResearchGate URL: [Link]

  • Title: Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects Source: ResearchGate URL: [Link]

Sources

Mass spectrometry fragmentation pattern analysis of (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Analysis of (E)-3-pyridin-4-ylprop-2-enamide

As drug development increasingly relies on small, highly polar nitrogen-containing heterocycles, the structural elucidation of building blocks like (E)-3-pyridin-4-ylprop-2-enamide (C8H8N2O) becomes a critical analytical bottleneck. With a molecular weight of just 148.0637 Da, this compound yields a highly restricted fragment ion population under tandem mass spectrometry (MS/MS).

This guide provides an objective comparison of top-tier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for analyzing this specific molecule. Furthermore, it details the mechanistic causality behind its fragmentation pattern and outlines a self-validating experimental protocol designed to ensure absolute data integrity.

Platform Comparison: Orbitrap vs. Q-TOF for Low-Mass Elucidation

When analyzing small molecules (< 200 Da), the choice of mass analyzer fundamentally alters the quality of the structural data obtained. The primary challenge with (E)-3-pyridin-4-ylprop-2-enamide is distinguishing between isobaric neutral losses (e.g., the loss of CO [27.9949 Da] versus C2H4[28.0313 Da]).

Orbitrap systems utilize Higher-energy Collisional Dissociation (HCD), a beam-type fragmentation that circumvents the "1/3 rule" low-mass cut-off associated with traditional 3D ion traps, allowing for the detection of ultra-low m/z fragments[1]. Conversely, Q-TOF platforms utilize Collision-Induced Dissociation (CID) and excel in rapid scan speeds and isotopic fidelity, which is paramount when coupling with high-throughput UHPLC methods[2][3].

Table 1: HRMS Platform Performance Comparison for Small Molecule Analysis

ParameterOrbitrap (HCD)Q-TOF (CID)Analytical Impact for Target Molecule
Mass Resolution Ultra-High (up to 280,000 FWHM)High (30,000 - 60,000 FWHM)Orbitrap easily resolves near-isobaric fragments, crucial for definitive structural assignment[2].
Scan Speed Moderate (12-40 Hz depending on res)Very Fast (up to 100 Hz)Q-TOF provides superior peak definition for narrow UHPLC peaks (< 3 seconds wide)[3].
Isotopic Fidelity Good (can drop at extreme resolutions)ExcellentQ-TOF allows for highly accurate isotopic pattern matching to confirm elemental formulas[2].
Low-Mass Detection Excellent (No 1/3 rule cut-off)ExcellentBoth platforms successfully capture the m/z 77.0386 pyridine ring fragment[1].

Mechanistic Fragmentation Pathway (Causality)

Understanding the gas-phase chemistry of (E)-3-pyridin-4-ylprop-2-enamide is essential for interpreting its MS/MS spectra. The fragmentation is driven by the intrinsic proton affinities of the molecule's functional groups.

  • Protonation Site: Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the pyridine nitrogen rather than the amide oxygen, as the pyridine ring is the most basic site on the molecule[4][5].

  • Primary Cleavage (Loss of NH3): Primary amides exhibit a highly characteristic neutral loss of ammonia (17.0265 Da). This occurs via a charge-directed cleavage or McLafferty-type rearrangement, yielding a stable acylium ion at m/z 132.0444[6][7].

  • Secondary Cleavage (Loss of CO): The resulting acylium ion is highly reactive and rapidly extrudes carbon monoxide (27.9949 Da) to form a resonance-stabilized pyridine-vinyl cation at m/z 104.0495[7].

  • Tertiary Cleavage (Ring Opening): At high collision energies, the pyridine ring undergoes characteristic heterocyclic cleavage, losing hydrogen cyanide (HCN, 27.0109 Da) to generate a phenyl-like cation at m/z 77.0386[4].

Fragmentation Precursor [M+H]+ m/z 149.0709 Protonated Pyridine Frag1 [M+H - NH3]+ m/z 132.0444 Acylium Ion Precursor->Frag1 - NH3 (17.0265 Da) Primary Amide Cleavage Frag2 [M+H - NH3 - CO]+ m/z 104.0495 Pyridine-Vinyl Cation Frag1->Frag2 - CO (27.9949 Da) Acylium Degradation Frag3 [M+H - NH3 - CO - HCN]+ m/z 77.0386 Phenyl-like Cation Frag2->Frag3 - HCN (27.0109 Da) Pyridine Ring Opening

Proposed ESI-MS/MS fragmentation pathway of (E)-3-pyridin-4-ylprop-2-enamide.

Table 2: Exact Mass and Proposed Fragments

Ion TypeFormulaTheoretical m/zNeutral LossMechanistic Rationale
Precursor [C8H9N2O]+149.0709N/AProtonation at the basic pyridine nitrogen.
Fragment 1 [C8H6NO]+132.0444- NH3 (17.0265)Cleavage of the primary amide group.
Fragment 2 [C7H6N]+104.0495- CO (27.9949)Extrusion of carbon monoxide from the acylium ion.
Fragment 3 [C6H5]+77.0386- HCN (27.0109)High-energy heterocyclic ring opening.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. The following LC-HRMS/MS protocol is designed to eliminate false positives, prevent carryover artifacts, and ensure sub-2 ppm mass accuracy.

Workflow SST System Suitability & Lock Mass Calib Blank Blank Injection (Carryover Check) SST->Blank Sample Sample Injection (0.1% FA in 50% ACN) Blank->Sample MS1 Full Scan MS1 (Precursor ID) Sample->MS1 MS2 Stepped NCE MS/MS (10, 20, 40 eV) MS1->MS2 Data Fragment Annotation & Mass Defect Analysis MS2->Data

Self-validating LC-HRMS/MS workflow ensuring mass accuracy and eliminating carryover.
Step-by-Step Methodology:
  • System Suitability & Lock Mass Calibration:

    • Action: Infuse a known calibrant mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or Agilent Tuning Mix for Q-TOF) prior to the run. Enable internal lock mass correction (e.g., using ambient polysiloxane ions at m/z 371.1012).

    • Causality: Sub-2 ppm mass accuracy is strictly required to differentiate between the loss of CO and the loss of an isobaric hydrocarbon fragment. Lock mass ensures this accuracy is maintained across the entire chromatographic run.

  • Blank Injection (Carryover Validation):

    • Action: Inject 5 µL of the sample diluent (50:50 Water:Acetonitrile) and run the full LC-MS gradient.

    • Causality: Pyridine derivatives can exhibit secondary interactions with stainless steel LC components or column frits. A blank injection validates that any m/z 149.0709 signal observed in the sample run is endogenous to the sample and not a ghost peak.

  • Sample Preparation:

    • Action: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides a highly acidic environment (pH ~2.7), ensuring complete protonation of the pyridine nitrogen in the ESI droplet. This maximizes the [M+H]+ ion yield prior to desolvation[7].

  • UHPLC Separation:

    • Action: Utilize a polar-embedded C18 column (e.g., Waters Acquity BEH Shield RP18) with a gradient of Water/Acetonitrile (both containing 0.1% FA).

    • Causality: Standard C18 columns often suffer from poor retention and peak tailing for basic nitrogenous compounds. The polar-embedded group shields the basic pyridine nitrogen from interacting with residual silanols on the silica support.

  • Stepped Collision Energy (NCE) MS/MS Acquisition:

    • Action: Program the mass spectrometer to isolate m/z 149.0709 (1.0 Da isolation window) and fragment using Stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV.

    • Causality: Small molecules possess both highly labile bonds (the primary amide) and highly stable aromatic systems (the pyridine ring). A single low collision energy will fail to break the ring, while a single high energy will obliterate the precursor and primary fragments. Stepped NCE co-adds the spectra, providing a composite view of the entire fragmentation lineage in a single scan[1].

References

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEANcGpplRnGTARKJMWM0lE9MXltnaxXVynt3i7dSsevL3fJsxgVRNo5LAC8sAmNbfBMiUE3qofoJzEZJm5o8erTJYszEWNsmEGRI9-WT9grSU1hTm62-zE72Oy0QsDLSLP8vq2mK_a-jVCKMADNOvLaxcdxZeecch8sKagvoV2R0IqrTUNVzUqTiKDGYcqAOrC2LVTueJsBfiqdlUBWaVrwvdfL6V2SqXTpwSN2BNGafV2gxZamy19N2pHEulFmog3og7zfA==]
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9pG0poiWqfFP2Ayw8H1jlKgi1mFVNoa2Eu269QlDA6WR7-PTB85_aDToF8bwgRvU_-xRWTweSkxpEMgWWvCUzR_3iJhwwyASko7ws1q6Cb7DmbcvNcU8azYocu3KmOWh62g==]
  • A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites - bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5s5qpoQPGRxhnAbdacmIVFCCMxZ4wpeKflc8Exz0UbKLRPOWi9fjXT_OojfUbsH1Ws4oxa_lwe-tUbn66bPBHW8VBa8BmrUdke1thsajteP4FRKcNlwBnBZIXS8WwOqBIgbuTtSE81ih2KH977ZbSJ4-aGg==]
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw0yWEF2eRMgdTjDOQOoHHe-wX6BeBrSEAZpER5SVGp6PUlQH6CyytlRLeyCX76oYixPuMmJKkeX3IKu9jO5YoWIJBkIWxJx4eVqZtt_ynChUcQGQqcG-wECCPoTIkztWHuWG1r1KGBYAp3wia]
  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCwKGeS0Fkv5myO9r5bxWoJuZ87_9_aRno9sSnEbrG0zOebNoK-zlUPdamMTtVoZrQIwmF-2qrQ-oMEeHINxHWllBzXBHYmTTDQblPf69Nvlg_S-UD0mWQ9-SJ-a14puprGgUBT62tniE=]
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnLhoEUkGqieD89_rzgp8tay2cg9kl-jtQraq0bA19YuIW1L7j8eueEbcSMjwD8bRxRpebRT6WVUDfOkZ_IYgW4tv5rHEKkpfbdXAQJk-1gtc_aQMzN0Cb47NabprVZCRF7EDkskIka3xXXjsIkQMPFT8L9TuLOmif2Xu8HMtHTgBHFz7d__fVo8TgIwSVG_FGqbnSOImtBN4SC5r3cSpGyr7t-YVgQ04lpyw3sB7bZbwR34uIY3ARwSsYmBpHPt6dAK1A1o-iRsKh7PLyDA0NOKLXvcEq77i737xgK7zBUfKd4mUV-I5-1q3MRWsOKltih45oFetRUGZhNKEUdjbKFo5Zu-5z7PI=]
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Sources

Analytical Performance Comparison: ATR-FTIR vs. KBr Transmission for the Structural Characterization of (E)-3-pyridin-4-ylprop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-3-pyridin-4-ylprop-2-enamide (a pyridyl acrylamide derivative) is a highly relevant structural motif in drug discovery, frequently serving as a pharmacophore in the development of ATP-competitive protein kinase inhibitors1[1]. For researchers synthesizing this compound, precise structural validation via Infrared (IR) spectroscopy is a mandatory quality control step.

This guide objectively compares the analytical performance of modern Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission for characterizing the unique vibrational modes of this molecule. By examining the causality behind spectral artifacts, peak shifts, and matrix interferences, this guide provides drug development professionals with the data needed to select the optimal spectroscopic workflow.

Mechanistic Grounding: Characteristic Absorption Bands

To evaluate the performance of these two analytical techniques, we must first define the target spectral features. (E)-3-pyridin-4-ylprop-2-enamide contains three highly diagnostic functional groups, each presenting specific IR absorption bands:

  • Primary Amide (-CONH₂):

    • N-H Stretching: In the solid state, intermolecular hydrogen bonding shifts the asymmetric and symmetric N-H stretches to approximately 3350 cm⁻¹ and 3180 cm⁻¹ , respectively 2[2].

    • Amide I (C=O Stretch): A strong, sharp peak typically observed between 1650–1680 cm⁻¹ 3[3].

    • Amide II (N-H Bend): Appears around 1600–1640 cm⁻¹ , often coupling with the C-N stretch 2[2].

  • Trans-Alkene (-CH=CH-):

    • =C-H Out-of-Plane Bend: A highly diagnostic, strong absorption at 960–980 cm⁻¹ that definitively confirms the (E)-isomer geometric configuration.

    • C=C Stretch: Occurs near 1620–1640 cm⁻¹ (frequently overlapping with the Amide II band).

  • Pyridine Ring (4-substituted):

    • Ring Vibrations (C=C, C=N): Multiple sharp bands at ~1590, 1550, and 1490 cm⁻¹ .

    • Aromatic C-H Out-of-Plane Bend: A strong peak at 800–820 cm⁻¹ , characteristic of para-substituted (4-substituted) aromatic systems.

Performance Comparison: ATR-FTIR vs. KBr Pellet Transmission

When analyzing a solid crystalline powder like (E)-3-pyridin-4-ylprop-2-enamide, the choice of sampling technique drastically alters the spectral output.

Quantitative & Qualitative Performance Matrix
Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
N-H Region (3100-3500 cm⁻¹) Pristine; distinct asymmetric/symmetric primary amide peaksOften masked by a broad O-H stretch artifact from water
Amide I Peak Position Shifted lower (~2-5 cm⁻¹) due to anomalous dispersionTrue position; matches historical reference libraries perfectly
Baseline Integrity Can be jagged at high wavenumbers due to poor optical contactSmooth baseline if sample particles are ground < 2 µm
Sample Requirement < 1 mg (Non-destructive)1-2 mg (Destructive, fused in KBr matrix)
Preparation Time < 1 minute10-15 minutes (requires rigorous grinding and pressing)
Causality of Spectral Differences
  • The Water Interference Dilemma: Potassium bromide is inherently hygroscopic. During the grinding process, the increased surface area rapidly adsorbs atmospheric moisture. Under the 10-ton pressure of the pellet press, this water is locked into the crystalline matrix, producing a massive O-H stretching artifact between 3500–3200 cm⁻¹ 4[4]. Because the primary amide N-H stretches of (E)-3-pyridin-4-ylprop-2-enamide reside exactly in this region, KBr often obscures these critical bands. ATR-FTIR eliminates this matrix interference entirely.

  • Anomalous Dispersion and Peak Shifts: In ATR-FTIR, the depth of penetration of the evanescent wave depends on the wavelength and the refractive index of the sample. Because the refractive index undergoes a rapid change near strong absorption bands (like the highly polar Amide I C=O stretch), the internal reflection dynamics are altered. This causes the absorption maximum in ATR to shift to slightly lower wavenumbers (e.g., 2–5 cm⁻¹) compared to KBr transmission 5[5].

  • Baseline Scattering: KBr pellets, when pressed perfectly, offer superior baseline stability and sharper peaks. Conversely, ATR can suffer from poor contact with rigid crystalline powders, leading to jagged baselines at higher wavenumbers 6[6].

Experimental Protocols: Self-Validating Workflows

Protocol A: ATR-FTIR Workflow (Diamond Crystal)

This method is prioritized for rapid screening and preserving the integrity of the N-H stretching region.

  • Background Scan: Clean the diamond crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to create a self-validating baseline that compensates for atmospheric H₂O and CO₂.

  • Sample Application: Place ~1 mg of (E)-3-pyridin-4-ylprop-2-enamide directly onto the center of the crystal.

  • Pressure Optimization (Self-Validating Step): Lower the pressure anvil. Monitor the live spectrum while increasing pressure. The Amide I peak intensity (~1660 cm⁻¹) should asymptotically approach a maximum. Once the peak intensity plateaus, optimal optical contact is achieved.

  • Acquisition & Correction: Acquire the spectrum. Apply the software's "ATR Correction" algorithm to mathematically compensate for the wavelength-dependent penetration depth, allowing direct comparison to transmission libraries.

Protocol B: KBr Pellet Transmission Workflow

This method is prioritized for generating high-fidelity spectra for publication or historical library matching.

  • Desiccation: Bake spectral-grade KBr at 110°C for 24 hours prior to use to eliminate hygroscopic water 4[4].

  • Grinding: Mix 1.5 mg of the compound with 150 mg of dry KBr. Grind vigorously in an agate mortar for 2 minutes. Causality: The particle size must be reduced below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 5 minutes to fuse the KBr into a transparent, glassy disk.

  • Blank Validation (Self-Validating Step): Run a blank KBr pellet subjected to the exact same grinding and pressing duration. Subtracting this background isolates the true analyte signal and quantifies any residual water interference.

Visualizing the Analytical Pathways

G cluster_0 ATR-FTIR Pathway cluster_1 KBr Transmission Pathway A1 Direct Sample Application A2 Evanescent Wave Interaction A1->A2 C Interferogram Generation A2->C B1 Grinding & Pellet Pressing B2 Direct Beam Transmission B1->B2 B2->C D Fourier Transform Processing C->D E IR Spectrum (Amide/Pyridine Bands) D->E

Figure 1: Comparative FTIR signal processing pathways for ATR and KBr transmission methods.

References

  • Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. ResearchGate.1

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. 3

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. 2

  • What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Kintek Press. 4

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. 5

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI. 6

Sources

Comparative Binding Kinetics of (E)-3-pyridin-4-ylprop-2-enamide Structural Analogs: A Technical Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, atypical protein kinases such as RIO1 and canonical kinases like JAK2 represent critical nodes in cancer cell survival and ribosome biogenesis. Developing selective inhibitors requires precise tuning of the pharmacophore. The (E)-3-pyridin-4-ylprop-2-enamide scaffold—often functionalized as α -cyano-3-(pyridin-4-yl)acrylamide derivatives (also known as pyridine caffeic acid benzyl amides or CABAs)—provides a highly tunable core for ATP-competitive inhibition.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding kinetics of three key structural analogs: WP1086 , WP1609 , and WP1683 . By analyzing their structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to optimize kinase inhibitors.

Structural Rationale & Structure-Activity Relationship (SAR)

The baseline pharmacophore of these compounds relies on three distinct regions to achieve kinase inhibition:

  • The Pyridine Ring : Mimics the adenine base of ATP, anchoring the molecule to the kinase hinge region via critical hydrogen bonds.

  • The α -Cyanoenamide Linker : The α -cyano group increases the rigidity and electrophilicity of the enamide system, directing the tail of the molecule into the proper spatial orientation.

  • The Benzyl Amide Tail : Occupies the deep hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this benzyl ring dictate the binding affinity and selectivity of the analog.

Comparative Binding Kinetics Data

The table below summarizes the in vitro inhibitory potency of the three analogs against RIO1 autophosphorylation and JAK2 kinase activity, as established in foundational screening studies.

CompoundSubstituted Benzyl MoietyRIO1 Autophosphorylation IC₅₀ (µM)JAK2 Kinase IC₅₀ (µM)Binding Mode
WP1609 4-fluorobenzyl3.8Not DeterminedATP-competitive
WP1086 Unsubstituted benzyl4.551.2ATP-competitive
WP1683 4-methoxybenzyl8.6Not DeterminedATP-competitive
Causality Behind the Kinetics

Why does WP1609 outperform both WP1086 and WP1683 in RIO1 inhibition? The causality lies in the electrostatic and steric environment of the ATP-binding cleft.

  • WP1609 (Fluorine Substitution) : The highly electronegative fluorine atom at the para-position of the benzyl ring enhances electrostatic interactions within the hydrophobic pocket of RIO1 without introducing significant steric bulk.

  • WP1086 (Unsubstituted) : Serves as a stable baseline, fitting comfortably into the pocket (validated by its co-crystallization with AfRio1, PDB ID: 4JIN) but lacking the enhanced halogen-bonding of WP1609.

  • WP1683 (Methoxy Substitution) : Features a bulky, electron-donating methoxy group. This substitution induces steric clashes within the constrained ATP pocket, thereby reducing binding efficiency and nearly doubling the IC₅₀ compared to WP1086.

Self-Validating Experimental Protocols

To accurately compare the binding kinetics of ATP-competitive inhibitors, the experimental design must prevent artifacts caused by substrate competition. Every protocol below is designed as a self-validating system.

Protocol 1: In Vitro RIO1 Autophosphorylation Assay

Rationale: RIO kinases are atypical and lack standard peptide substrates, making autophosphorylation the most reliable readout for intrinsic kinase activity. Because the (E)-3-pyridin-4-ylprop-2-enamide analogs are ATP-competitive, the assay must be performed at an ATP concentration near the Michaelis constant ( Km​ ) to ensure the IC₅₀ accurately reflects the inhibitor's affinity ( Ki​ ) without being outcompeted by saturating ATP levels.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 µM of recombinant AfRio1 with varying concentrations of the inhibitor (0.1 µM to 50 µM, 1% DMSO final) for 15 minutes at room temperature. Causality: This step allows the inhibitor to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [ γ -³²P]ATP. Ensure the final ATP concentration is exactly at the established Km​ (~10 µM for AfRio1).

  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes at 95°C.

  • Resolution & Quantification: Resolve the proteins via SDS-PAGE. Dry the gel and quantify the ³²P autophosphorylation signals using a phosphorimager.

  • Self-Validation Checkpoint: Include a positive control (e.g., Toyocamycin, a known nanomolar RIO1 inhibitor) and a vehicle control (DMSO). Calculate the Z'-factor; the kinetic comparison is only valid if Z' > 0.5.

Protocol 2: Molecular Docking & Binding Affinity Assessment

Rationale: To validate the biochemical IC₅₀ data, in silico docking provides a thermodynamic explanation for the observed binding kinetics, allowing us to visualize the SAR at the atomic level .

Step-by-Step Methodology:

  • Structure Retrieval: Retrieve the high-resolution crystal structure of RIO1 (PDB ID: 4JIN, AfRio1 bound to WP1086). Remove the co-crystallized ligand and water molecules.

  • Ligand Preparation: Build WP1609 and WP1683 structures and minimize their energy using the MMFF94 force field to ensure optimal 3D geometries.

  • Grid Generation: Define a grid box centered on the hinge region residues (e.g., Met496 in RSK2 equivalents) with a spacing of 0.375 Å to encompass the entire ATP-binding cleft.

  • Docking Simulation: Run simulations using AutoDock Vina. Extract the Gibbs free energy of binding ( ΔG ) and analyze the hydrogen-bonding network.

  • Self-Validation Checkpoint: Re-dock the native WP1086 ligand into the 4JIN structure. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the docking parameters.

Mechanistic Pathway Visualization

The following diagram illustrates how the (E)-3-pyridin-4-ylprop-2-enamide analogs disrupt dual oncogenic pathways by targeting the ATP pockets of RIO1 and JAK2.

BindingKinetics Inhibitor (E)-3-pyridin-4-ylprop-2-enamide Analogs (WP1609, WP1086) RIO1 RIO1 Kinase (ATP Binding Pocket) Inhibitor->RIO1 ATP-Competitive Inhibition (IC50: 3.8 - 8.6 µM) JAK2 JAK2 Kinase (Activation Loop) Inhibitor->JAK2 Nonclassical Inhibition (IC50: 51.2 µM) Ribo Ribosome Biogenesis & mRNA Translation RIO1->Ribo Catalyzes STAT STAT3 / STAT5 Phosphorylation JAK2->STAT Catalyzes Prolif Cancer Cell Proliferation & Survival Ribo->Prolif Promotes STAT->Prolif Promotes

Mechanistic pathway of (E)-3-pyridin-4-ylprop-2-enamide analogs inhibiting RIO1 and JAK2 signaling.

References

  • Mielecki, M., Krawiec, K., Kiburu, I., Grzelak, K., Zagórski, W., Kierdaszuk, B., ... & LaRonde-LeBlanc, N. (2013). "Development of novel molecular probes of the Rio1 atypical protein kinase." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(7), 1292-1301. URL:[Link]

  • Mielecki, M., & Lesyng, B. (2016). "Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects." Current Medicinal Chemistry, 23(9), 854-878. URL:[Link]

  • Mielecki, M., Milner-Krawczyk, M., & Priebe, W. (2015). "Analogs of Cinnamic Acid Benzyl Amide As Nonclassical Inhibitors of Activated JAK2 Kinase." Journal of Biomolecular Structure and Dynamics. URL:[Link]

Stereochemical Validation of (E)-3-pyridin-4-ylprop-2-enamide: A Comparative Guide to 2D NOESY NMR vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the stereochemical configuration of an active pharmaceutical ingredient (API) or its intermediates fundamentally dictates its pharmacodynamics, toxicity, and target binding affinity. For α,β-unsaturated amides such as (E)-3-pyridin-4-ylprop-2-enamide , confirming the trans (E) versus cis (Z) geometry of the alkene bridge is a critical quality attribute.

While multiple analytical modalities exist to elucidate molecular geometry, selecting the optimal technique requires balancing resolution, throughput, and sample viability. This guide objectively compares 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR against 1D 1 H NMR and X-ray Crystallography, providing a self-validating, step-by-step experimental workflow for stereochemical validation.

The Analytical Contenders: Mechanism and Efficacy

To definitively assign the (E)-configuration of 3-pyridin-4-ylprop-2-enamide, researchers typically rely on three primary modalities:

  • 1D 1 H NMR (Scalar Coupling): Relies on the Karplus relationship. The through-bond scalar coupling ( 3JHH​ ) between the vinylic protons (H2 and H3) differs significantly between isomers. A 3JHH​ of 14–16 Hz strongly suggests an (E)-isomer, while 8–12 Hz suggests a (Z)-isomer. However, conformational flexibility or overlapping multiplets can sometimes obscure these values.

  • 2D NOESY NMR (Spatial Proximity): Detects dipole-dipole cross-relaxation between NMR-active nuclei that are closer than 5 Å in space 1. Because it measures through-space interactions rather than through-bond coupling, it provides direct, unambiguous evidence of relative stereochemistry in solution 2.

  • X-ray Crystallography (Absolute Configuration): The definitive gold standard for 3D atomic resolution 3. However, it is fundamentally bottlenecked by the requirement for high-quality single crystals, which can delay workflows and fails to capture the dynamic conformational exchange present in solution 4.

Comparative Performance Data
Analytical ModalityKey Stereochemical MetricSample StateTurnaround TimeStereochemical CertaintyCost / Resource Burden
1D 1 H NMR 3JHH​ Coupling ConstantSolution (1-5 mg)< 15 minsModerate (Inferred via scalar physics)Low
2D NOESY NMR Through-space NOE (< 5 Å)Solution (5-15 mg)2-4 hoursHigh (Direct spatial mapping)Moderate
X-ray Crystallography Electron Density MapSingle CrystalDays to WeeksAbsolute (Atomic resolution)High

Stereochemical Validation Workflow

To ensure a high-confidence assignment, modern drug development protocols utilize a self-validating workflow where 1D NMR acts as an internal control for the more complex 2D NOESY spatial mapping.

G N1 Synthesize (E)-3-pyridin-4-ylprop-2-enamide N2 1D 1H NMR Screening N1->N2 N3 Extract 3J_HH Coupling N2->N3 N4 3J = 14-16 Hz (E-Isomer) N3->N4 trans coupling N5 3J = 8-12 Hz (Z-Isomer) N3->N5 cis coupling N6 2D NOESY NMR N4->N6 validate spatial proximity N5->N6 validate spatial proximity N7 Strong H2-H3 NOE (Z-Isomer Confirmed) N6->N7 < 5Å distance mapping N8 Weak H2-H3 NOE Strong H3-Pyridine NOE (E-Isomer Confirmed) N6->N8 < 5Å distance mapping

Workflow for stereochemical validation of alkene isomers using NMR.

Experimental Protocol: 2D NOESY NMR Validation

A robust analytical protocol must be a self-validating system. The following methodology details not just the operational steps, but the underlying physical causality required to accurately validate the (E)-configuration of 3-pyridin-4-ylprop-2-enamide.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 10–15 mg of the synthesized 3-pyridin-4-ylprop-2-enamide in 0.6 mL of anhydrous DMSO- d6​ . Subject the NMR tube to three consecutive freeze-pump-thaw cycles under vacuum.

  • Causality: Dissolved oxygen ( O2​ ) in the solvent is paramagnetic. If left untreated, it accelerates spin-lattice ( T1​ ) relaxation pathways. This effectively quenches the delicate dipole-dipole cross-relaxation responsible for the Nuclear Overhauser Effect (NOE), leading to false negatives (missing cross-peaks). Degassing ensures maximum NOE enhancement.

Step 2: 1D 1 H NMR Acquisition (Internal Control)
  • Action: Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 64k data points). Identify the vinylic protons (H2 and H3) and extract their 3JHH​ coupling constants.

  • Causality: This acts as the protocol's internal control. If the 3JHH​ is ~15.5 Hz, it provides preliminary scalar evidence of the (E)-configuration. NOESY is then deployed to orthogonally confirm this via spatial mapping, ensuring the validation does not rely on a single physical phenomenon.

Step 3: 2D NOESY Acquisition Parameters
  • Action: Set up the NOESY pulse sequence. Critically, set the mixing time ( τm​ ) to 400–500 ms .

  • Causality: The mixing time dictates how long magnetization is allowed to transfer through space. For a small molecule like 3-pyridin-4-ylprop-2-enamide (MW ≈ 148 g/mol ), the molecular tumbling rate in solution is extremely fast (operating in the extreme narrowing limit, ωτc​≪1 ). This fast tumbling results in slower NOE buildup rates compared to large biomolecules, necessitating a longer mixing time to observe clear, quantifiable cross-peaks.

Step 4: Data Processing & Spatial Interpretation
  • Action: Process the 2D matrix using zero-filling and sine-bell apodization. Analyze the cross-peaks between the vinylic protons and their adjacent functional groups.

  • Causality: In the (E)-isomer, the distance between the trans vinylic protons (H2 and H3) exceeds 3.0 Å, resulting in the absence of a strong NOE cross-peak. Conversely, spatial proximity (< 5 Å) between H3 and the pyridine ortho-protons, as well as H2 and the amide protons, will yield diagnostic cross-peaks. The presence of these specific peripheral cross-peaks, combined with the absence of a strong H2-H3 cross-peak, definitively validates the (E)-stereochemistry without the need for crystallization .

Conclusion

While X-ray crystallography provides unmatched atomic resolution, it is often impractical for rapid, routine screening of synthetic intermediates. 2D NOESY NMR bridges this gap by offering a non-destructive, solution-state methodology that maps intermolecular distances with high precision. By pairing 1D scalar coupling data with 2D spatial mapping, researchers can establish a self-validating analytical loop that unequivocally confirms the stereochemistry of molecules like (E)-3-pyridin-4-ylprop-2-enamide.

References

  • Advanced Methods in Stereochemical Analysis of Benzolidones for Drug Design: A Comparative Study. Walsh Medical Media. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at:[Link]

  • The role of NMR in leveraging dynamics and entropy in drug design. PMC (National Institutes of Health). Available at: [Link]

  • Stereoselective synthesis of functional dehydrophenylalanine derivatives from novel β‐chloroamino esters. Wiley Online Library. Available at:[Link]

Sources

Safety Operating Guide

(E)-3-pyridin-4-ylprop-2-enamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: (E)-3-pyridin-4-ylprop-2-enamide

Executive Summary & Safety Rationale

(E)-3-pyridin-4-ylprop-2-enamide (also known as 3-(pyridin-4-yl)acrylamide) is a highly versatile synthetic intermediate and pharmacophore. It is frequently utilized as a structural foundation for developing targeted therapeutics, particularly cinnamic acid-inspired inhibitors targeting oncogenic protein kinases such as RIO1 and STAT3[1][2].

From a chemical safety perspective, this compound presents a dual hazard. The α,β-unsaturated amide (acrylamide) moiety acts as an electrophilic "warhead," designed to form covalent thioether bonds with non-catalytic cysteine residues in kinase ATP-binding pockets[1]. However, this same Michael acceptor reactivity makes it a potent alkylating agent capable of indiscriminate binding to cellular nucleophiles (e.g., glutathione), leading to severe skin sensitization and cytotoxicity. Furthermore, the pyridine ring introduces basicity and environmental persistence. Proper handling and disposal must prioritize the neutralization of the electrophilic double bond and the prevention of aerosolized exposure.

HazardMechanism A (E)-3-pyridin-4-ylprop-2-enamide (Electrophilic Michael Acceptor) C Covalent Thioether Adduct (Irreversible Binding) A->C Electrophilic Attack B Cellular Nucleophiles (e.g., Cysteine, Glutathione) B->C Nucleophilic Addition D Target Kinase Inhibition OR Off-Target Cytotoxicity C->D Pathway Disruption

Mechanism of toxicity and target engagement via Michael addition to biological nucleophiles.

Physicochemical Profile & Hazard Stratification

Understanding the physical parameters of (E)-3-pyridin-4-ylprop-2-enamide and its derivatives is critical for predicting its behavior in waste streams[3].

Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C8H8N2OGenerates toxic NOx gases upon incomplete combustion.
Molecular Weight 148.16 g/mol Easily aerosolized as a fine, dry powder.
Reactive Moieties Pyridine, AcrylamideActs as a Michael acceptor; requires nucleophilic quenching.
Solubility Soluble in polar organics (DMSO, DMF, MeOH)Do not flush down aqueous drains; requires organic waste routing.
Primary GHS Hazards H315, H317, H319, H335Mandates strict prevention of dermal contact and inhalation.

Operational Handling & Spill Mitigation Protocol

To ensure absolute safety, all protocols must be treated as self-validating systems where the completion of a safety step can be physically or analytically verified.

Step-by-Step Spill Response:

  • Containment: Immediately isolate the area. Do not sweep dry powder, as the mechanical action will aerosolize the highly reactive acrylamide particles, posing a severe inhalation hazard.

  • Nucleophilic Quenching: Gently mist the spill with a 1% to 5% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate anion acts as a soft nucleophile, rapidly attacking the electrophilic β-carbon of the acrylamide via a Michael addition. This converts the hazardous sensitizer into a benign, water-soluble thioether adduct.

  • Absorption: Cover the wetted area with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Validation: Swipe the decontaminated surface with a methanol-wetted swab. Analyze the swab extract via UV-Vis (monitoring the characteristic conjugated double-bond absorbance near 254 nm) or LC-MS to confirm residual concentrations are below the limit of detection (LOD) before resuming normal operations.

Chemical Quenching & Decontamination (Self-Validating Workflow)

Before disposing of bulk quantities or highly concentrated stock solutions of (E)-3-pyridin-4-ylprop-2-enamide, it is best practice to chemically deactivate the compound.

Methodology:

  • Dissolve the excess/waste compound in a minimal amount of methanol or ethanol.

  • Add a 5-fold molar excess of a thiol-based scavenger (e.g., 2-mercaptoethanol) and a catalytic amount of a mild base (e.g., triethylamine).

  • Stir at room temperature for 2 hours.

  • Self-Validation Step: Spot the reaction mixture onto a silica gel TLC plate alongside a reference standard of the pure starting material. Elute and examine under a 254 nm UV lamp. The complete disappearance of the starting material spot confirms the destruction of the conjugated π -system, validating that the toxic Michael acceptor has been successfully neutralized.

Comprehensive Waste Segregation & Disposal Logistics

Because (E)-3-pyridin-4-ylprop-2-enamide contains a heterocyclic nitrogen (pyridine), its end-of-life disposal requires strict adherence to high-temperature incineration protocols to prevent environmental contamination.

DisposalWorkflow Start Waste Generation: (E)-3-pyridin-4-ylprop-2-enamide Quench Chemical Quenching (Thiol / Thiosulfate) Start->Quench Bulk/Spills Liquid Liquid Waste Stream Start->Liquid Organic Solvents Solid Solid Waste Stream (PPE, Silica, Consumables) Start->Solid Contaminated Items Quench->Liquid Neutralized Aqueous Incineration High-Temperature Incineration (>1000°C with NOx Scrubbers) Liquid->Incineration Segregated by Halogen Content Solid->Incineration Biohazard/Chemical Bins

Standardized laboratory waste segregation and disposal workflow for acrylamide derivatives.

Step-by-Step Disposal Execution:

  • Solid Waste Segregation: Place all contaminated PPE (gloves, masks), empty reagent vials, and silica gel from column chromatography into heavy-duty, puncture-resistant hazardous waste bags. Label clearly as "Toxic Organic Solid Waste - Contains Pyridinyl Acrylamide."

  • Liquid Waste Segregation:

    • Route quenched aqueous solutions to the Aqueous Hazardous Waste stream.

    • Route unquenched organic solutions (e.g., DMSO/DMF stock solutions) to the Non-Halogenated Organic Waste carboy. Note: If the compound was extracted using dichloromethane or chloroform, it must be strictly routed to the Halogenated Organic Waste stream to prevent explosive reactions during disposal.

  • Facility Handoff & Incineration: Ensure your Environmental Health & Safety (EHS) department routes this specific waste to a facility equipped with high-temperature incinerators (>1000°C) .

    • Causality: Standard incineration temperatures are insufficient to break down the stable pyridine ring. High-temperature combustion, coupled with mandatory NOx scrubbers, is required to prevent the release of toxic nitrogen oxides into the atmosphere.

References

  • Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases.ResearchGate.
  • US9562002B2 - STAT3 inhibitor.Google Patents.
  • (E)-N-[4-[cyclopentyl-[3-(4-morpholinyl)propyl]sulfamoyl]butyl]-3-pyridin-4-yl-2-propenamide Properties.GuideChem.

Sources

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